BPI-9016M
Description
Properties
Molecular Formula |
C25H18F2N4O3 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C25H18F2N4O3/c26-15-3-1-14(2-4-15)18-12-28-13-19(23(18)32)25(33)31-16-5-6-22(20(27)11-16)34-21-8-10-30-24-17(21)7-9-29-24/h1-6,8,10-13H,7,9H2,(H,28,32)(H,29,30)(H,31,33) |
InChI Key |
DGMFNZXEGKFREH-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPI 9016; BPI-9016; BPI9016; BPI-9016M; BPI 9016M; BPI9016M; |
Origin of Product |
United States |
Foundational & Exploratory
BPI-9016M mechanism of action
An In-depth Technical Guide to the Mechanism of Action of BPI-9016M
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
This compound is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and invasion of various tumor cells, as well as in the development of therapeutic resistance. This compound competitively binds to the ATP-binding sites of these kinases, effectively blocking their phosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide also includes detailed experimental protocols for the key assays used to characterize the activity of this compound.
Introduction
The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a variety of human cancers and are often associated with poor prognosis.[1] These RTKs, upon binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are central regulators of cell growth, proliferation, survival, and motility. This compound is a dual inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic strategy for cancers driven by the aberrant activation of these pathways.[2][3]
Core Mechanism of Action: Dual Inhibition of c-Met and AXL
This compound exerts its anti-tumor activity through the potent and selective inhibition of both c-Met and AXL kinases.[2][3]
Direct Kinase Inhibition
This compound directly competes with ATP for binding to the kinase domains of c-Met and AXL. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation.
Downstream Signaling Pathway Modulation
By inhibiting c-Met and AXL phosphorylation, this compound effectively blocks the activation of their downstream signaling effectors.
-
PI3K/Akt Pathway: Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of proteins involved in cell survival and apoptosis.
-
MAPK/ERK Pathway: this compound treatment also leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is heavily involved in cell proliferation and differentiation.[3]
A Novel Mechanism: Regulation of the miR203-DKK1 Axis
Preclinical studies have revealed a novel aspect of this compound's mechanism of action involving the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with this compound has been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4] This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which this compound exerts its anti-metastatic effects.[4]
Preclinical Data Summary
The anti-tumor activity of this compound has been demonstrated in a range of preclinical models.
In Vitro Efficacy
| Parameter | Cell Lines | Results |
| IC50 (Kinase Inhibition) | Wild-type c-Met | 6 nM |
| AXL | 9 nM | |
| IC50 (Cell Growth) | EBC-1 (lung cancer) | 0.12 µM |
| Cell Cycle Analysis | A549, H1299 (lung adenocarcinoma) | Dose-dependent increase in the proportion of cells in the G1 phase, indicating cell cycle arrest.[3] |
| Cell Migration & Invasion | A549, H1299 (lung adenocarcinoma) | Significant inhibition of cell migration and invasion in wound healing and trans-well assays.[4] |
| Apoptosis | Eca109 (esophageal squamous cell carcinoma) | Induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9.[5] |
| Western Blot Analysis | A549, H1299 (lung adenocarcinoma) | Dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK. Downregulation of DKK1 protein expression.[3][4] |
In Vivo Efficacy
| Model | Treatment Regimen | Results |
| Patient-Derived Xenografts (PDX) | NOD/SCID mice with lung adenocarcinoma PDX | This compound (60 mg/kg, p.o. daily) significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[3][4] |
Clinical Data Summary
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).
Pharmacokinetics (Phase I, NCT02478866)
| Parameter | Value (at doses of 100-800 mg) |
| Tmax (median) | 2.0 - 3.5 hours[1][2] |
| Cmax (mean) | 241 - 987 ng/mL |
| AUC0-72h (mean) | 4.8-6.6 fold higher for metabolite M1, 4.1-9.8 fold higher for metabolite M2-2 compared to this compound[1][2] |
| Half-life (t1/2) | 2.0 - 5.33 hours[6] |
Safety and Efficacy (Phase I, NCT02478866 & NCT02929290)
| Parameter | Results |
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 800 mg once daily.[1][2] |
| Dose-Limiting Toxicity (DLT) | No DLTs observed.[1][2] |
| Common Adverse Events (AEs) | Alanine transaminase (ALT) elevation, increased bilirubin, dysgeusia, constipation, hypertension, and palmar-plantar erythrodysesthesia syndrome.[1][2] |
| Efficacy (NCT02478866) | Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[1][2] |
| Efficacy (NCT02929290) | In patients with c-MET overexpression or MET exon 14 skipping mutation, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[5] |
Experimental Protocols
Western Blot Analysis
-
Cell Lysis: Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.
Cell Viability Assay (CCK8)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48 hours.
-
CCK8 Addition: 10 µL of CCK8 solution is added to each well and incubated for 2 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
Wound Healing Assay
-
Cell Seeding: Cells are grown to confluence in 6-well plates.
-
Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.
-
Treatment: Cells are washed and incubated with a medium containing this compound.
-
Image Acquisition: Images of the scratch are taken at 0 and 24 hours.
-
Analysis: The width of the scratch is measured to determine cell migration.
Trans-well Migration and Invasion Assays
-
Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without Matrigel for invasion and migration assays, respectively).
-
Treatment: The upper chamber contains a serum-free medium with this compound, while the lower chamber contains a medium with 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24 hours.
-
Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed, and the cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Patient-Derived Xenograft (PDX) Model
-
Animal Model: NOD/SCID mice are used.[4]
-
Tumor Implantation: Patient-derived lung adenocarcinoma tissue is implanted subcutaneously into the mice.[4]
-
Treatment: When tumors reach a certain volume, mice are randomized to receive vehicle control or this compound (e.g., 60 mg/kg) orally, once daily.[3]
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint: At the end of the study, tumors are excised for further analysis, such as Western blotting and immunohistochemistry.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action
Caption: Preclinical Experimental Workflow
Conclusion
This compound is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of action. By targeting these key oncogenic drivers, this compound effectively inhibits downstream signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight into its anti-metastatic potential. Preclinical and early clinical data support the continued development of this compound as a targeted therapy for cancers with c-Met and/or AXL dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this novel agent.
References
- 1. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
BPI-9016M: A Technical Whitepaper on a Novel Dual c-Met/AXL Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPI-9016M is an orally active, potent, and selective small-molecule inhibitor that concurrently targets both the c-Met and AXL receptor tyrosine kinases.[1][2][3] Dysregulation of the c-Met and AXL signaling pathways is a known driver of tumorigenesis, promoting cell proliferation, survival, migration, invasion, and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Furthermore, the crosstalk between these two pathways has been implicated in the development of therapeutic resistance.[6][7][8] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and relevant signaling pathways.
Introduction: The Rationale for Dual c-Met/AXL Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions; however, aberrant activation of the HGF/c-Met pathway through gene amplification, mutation, or protein overexpression is a significant contributor to cancer progression.[5] Similarly, AXL, a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, is frequently overexpressed in various tumor types and is associated with a poor prognosis.[3][6] AXL signaling contributes to multiple aspects of tumor biology, including cell proliferation, invasion, and the development of resistance to conventional therapies.[6]
Given the significant overlap and potential for crosstalk between the c-Met and AXL signaling cascades, simultaneous inhibition of both receptors presents a compelling therapeutic strategy to overcome resistance and achieve a more durable anti-tumor response.[6][7] this compound was developed to address this need as a dual inhibitor of both c-Met and AXL.[9]
Mechanism of Action and Signaling Pathways
Upon oral administration, this compound binds to and inhibits the kinase activity of both c-Met and AXL.[3] This blockade disrupts their downstream signaling pathways, thereby inhibiting the growth of tumor cells that overexpress these receptors.[3] In preclinical studies, this compound has been shown to reduce the expression of phosphorylated c-Met (p-c-Met), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) in a dose-dependent manner.[1][5]
Visualizing the Signaling Cascades
The following diagrams illustrate the canonical c-Met and AXL signaling pathways and the proposed mechanism of action for this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against a panel of lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation range from 5.3 µM to 27.1 µM.[1][5] Furthermore, treatment with this compound leads to a dose-dependent inhibition of colony formation and induces cell cycle arrest in the G1 phase.[1][10]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
| H1299 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
| H1650 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
| H1975 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
| HCC827 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
| PC-9 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
| Primary Lung Adenocarcinoma Cells | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |
Table 1: In Vitro Proliferation Inhibition of this compound
In addition to its effects on proliferation, this compound has been shown to suppress tumor cell migration and invasion.[1] Preclinical studies have also indicated a radiosensitizing effect of this compound in esophageal squamous cell carcinoma cells.[11][12]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of lung adenocarcinoma. In these studies, oral administration of this compound at a dose of 60 mg/kg daily resulted in significant tumor growth inhibition (TGI), particularly in tumors with high c-Met expression.[1][4][10]
| PDX Model | c-Met H-Score | Tumor Growth Inhibition (TGI) | Reference |
| PDX1 | 260 | 82.5% | [4][5] |
| PDX2 | 210 | 79.4% | [4][5] |
| PDX3 | 120 | 68.8% | [4][5] |
| PDX4 | 20 | 32.5% | [4][5] |
Table 2: In Vivo Efficacy of this compound in Lung Adenocarcinoma PDX Models
Clinical Development
This compound has been evaluated in a first-in-human Phase I dose-escalation study (NCT02478866) and a subsequent Phase Ib study (NCT02929290) in patients with advanced solid tumors, primarily non-small cell lung cancer (NSCLC).[2][9][13][14][15][16]
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Cmax) ranging from 2.0 to 3.5 hours.[2][14] The plasma concentration declines rapidly, fitting a single-compartment model.[2][14] Two major active metabolites, M1 and M2-2, have been identified, with exposures 4.8-6.6 fold and 4.1-9.8 fold higher than the parent compound, respectively.[2][14] A steady-state concentration is reached after 28 days of once-daily dosing, with no obvious accumulation.[2] Exposure to this compound and its metabolites shows moderate saturation at doses of 600 mg and above.[2][14]
| Parameter | Single Dose (100-800 mg) | Multiple Dose | Reference |
| Cmax (ng/mL) | 241 - 987 | - | [2] |
| Tmax (h) | 2.0 - 3.5 | - | [2][14] |
| t1/2 (h) | 7.9 - 37.3 | - | [2] |
| AUC0–72 h (M1/Parent) | 4.8 - 6.6 fold higher | - | [2][14] |
| AUC0–72 h (M2-2/Parent) | 4.1 - 9.8 fold higher | - | [2][14] |
Table 3: Pharmacokinetic Parameters of this compound in Patients with Advanced NSCLC
Safety and Tolerability
This compound has demonstrated a favorable safety profile in clinical trials.[2][14] In the Phase I study, no dose-limiting toxicities (DLTs) were observed at doses up to 800 mg once daily, and the maximum tolerated dose (MTD) was not reached.[2][14] The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included elevated alanine transaminase (ALT), increased bilirubin, dysgeusia, constipation, and hypertension.[2][14]
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Alanine transaminase (ALT) elevation | 60% | - | [2][14] |
| Bilirubin increased | 40% | - | [2][14] |
| Dysgeusia | 40% | - | [2][14] |
| Constipation | 30% | - | [2][14] |
| Hypertension | 25% | 15% | [2][14] |
| Palmar-plantar erythrodysesthesia syndrome | 15% | - | [2][14] |
Table 4: Most Common Treatment-Related Adverse Events (TRAEs) in the Phase I Study of this compound
Clinical Efficacy
In the Phase I study, among 19 evaluable patients with advanced NSCLC, one patient had a partial response and ten patients had stable disease.[2] The Phase Ib study further evaluated the efficacy of this compound in patients with c-Met overexpression or MET exon 14 skipping mutations.[9][16] In this study, the overall objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[9][16] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[16]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.
In Vitro Assays
-
Cells are seeded in 96-well plates at a specified density (e.g., 4,000 cells/well) and allowed to adhere overnight.[11]
-
The following day, cells are treated with various concentrations of this compound or vehicle control.[11]
-
After a defined incubation period (e.g., 48 hours), 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[11]
-
The plates are incubated at 37°C for 2 hours.[11]
-
The absorbance at 450 nm is measured using a spectrophotometer to determine cell viability.[11]
-
Cells are seeded at a low density in 6-well plates and treated with this compound or vehicle.
-
The cells are incubated for an extended period (e.g., 2 weeks) to allow for colony formation.[1][10]
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number and size of colonies are quantified to assess the long-term effect of the inhibitor on cell proliferation.[17]
-
Cells or tumor tissues are lysed to extract total protein.[18]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK).[17][18]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]
Visualizing the Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - ProQuest [proquest.com]
- 3. Facebook [cancer.gov]
- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - Jiang - Annals of Translational Medicine [atm.amegroups.org]
- 13. ascopubs.org [ascopubs.org]
- 14. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and Pharmacokinetics of this compound in Patients With Advanced Solid Tumors [clin.larvol.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
BPI-9016M: A Dual c-Met/AXL Inhibitor for Non-Small Cell Lung Cancer - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPI-9016M is an orally available, novel small-molecule inhibitor that concurrently targets both the c-Mesenchymal-Epithelial Transition factor (c-Met) and AXL receptor tyrosine kinases.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a known driver of tumorigenesis and resistance to targeted therapies in non-small cell lung cancer (NSCLC).[3][4] Similarly, AXL overexpression is implicated in therapeutic resistance.[5] By inhibiting both c-Met and AXL, this compound represents a promising therapeutic strategy for NSCLC, particularly in patient populations with tumors exhibiting these specific molecular alterations. This technical guide provides a comprehensive review of the mechanism of action, preclinical data, and clinical development of this compound in the context of NSCLC.
Introduction to c-Met and AXL Signaling in NSCLC
The c-Met proto-oncogene encodes a transmembrane tyrosine kinase receptor.[3] Its only known ligand is the hepatocyte growth factor (HGF).[4] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4][6] These pathways are crucial for cellular processes like proliferation, survival, migration, and invasion.[7] In NSCLC, aberrant c-Met signaling can promote tumor progression and is a well-documented mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6]
The AXL receptor tyrosine kinase is another key player in cancer progression and drug resistance.[5] Overexpressed in various cancers, including NSCLC, AXL signaling contributes to cell survival, invasion, and metastasis.[2][5] The dual inhibition of both c-Met and AXL offers a potential synergistic antitumor effect and a strategy to overcome resistance mechanisms.
Mechanism of Action of this compound
This compound functions by binding to the kinase domains of both c-Met and AXL, thereby blocking their phosphorylation and subsequent activation of downstream signaling pathways.[2] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of c-Met, AKT, and ERK in NSCLC cell lines.[6] This inhibition disrupts the core signaling network that drives tumor cell proliferation, survival, and invasion.
Preclinical Evaluation
In Vitro Activity
This compound has demonstrated potent inhibitory activity against wild-type c-Met and AXL kinases.[5] Its activity has also been confirmed in various NSCLC cell lines.
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites
| Target / Cell Line | IC50 (this compound) | IC50 (Metabolite M1) | IC50 (Metabolite M2-2) | Reference |
|---|---|---|---|---|
| Wild-type c-Met Kinase | 6 nM | 2 nM | 12 nM | [5] |
| AXL Kinase | 9 nM | 7 nM | 35 nM | [5] |
| EBC-1 Lung Cancer Cells | 0.12 µM | 0.14 µM | 0.82 µM | [5] |
| A549, H1299, H1650, H1975, HCC827, PC-9 Cells | 5.3 µM to 27.1 µM | N/A | N/A |[8] |
In addition to inhibiting kinase activity, this compound has been shown to suppress cell proliferation, colony formation, migration, and invasion in NSCLC cell lines such as A549 and H1299.[6] It also induces cell cycle arrest and modulates markers of epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[6]
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of lung adenocarcinoma. In these models, oral administration of this compound significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[6]
Table 2: In Vivo Efficacy of this compound in NSCLC Patient-Derived Xenograft (PDX) Models
| PDX Model | c-Met H-Score | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| PDX1 | 260 | 82.5% | [8] |
| PDX2 | 210 | 79.4% | [8] |
| PDX3 | 120 | 68.8% | [8] |
| PDX4 | 20 | 32.5% |[8] |
Clinical Development in NSCLC
This compound has been evaluated in Phase I and Ib clinical trials involving patients with advanced NSCLC.
Phase I First-in-Human Study (NCT02478866)
This dose-escalation study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors, the majority of whom had NSCLC.[1][9]
-
Design : A standard "3+3" dose-escalation design was used, with oral once-daily (QD) doses ranging from 100 mg to 800 mg.[1][9]
-
Safety : this compound was generally well-tolerated.[1] No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached up to the 800 mg QD dose.[1] The most common treatment-related adverse events (TRAEs) included elevated alanine transaminase (ALT), increased bilirubin, dysgeusia, constipation, and hypertension.[1]
-
Pharmacokinetics : Following a single oral dose, the median time to maximum plasma concentration (Tmax) ranged from 2.0 to 3.5 hours.[1] The exposure to this compound and its main active metabolites (M1 and M2-2) showed moderate saturation at the 600 mg dose level.[1]
-
Efficacy : Among 19 evaluable patients (all with NSCLC), one patient achieved a partial response (PR), and ten patients had stable disease (SD).[1]
Table 3: Summary of Pharmacokinetic Parameters of this compound (Single Dose) in the Phase I Trial
| Parameter | Value Range | Reference |
|---|---|---|
| Dose Range | 100 mg - 800 mg | [1][9] |
| Median Tmax | 2.0 - 3.5 hours | |
| Mean Cmax | 241 - 987 ng/mL | [5] |
| Mean Half-life (t1/2) | 7.9 - 37.3 hours |[5] |
Phase Ib Study (NCT02929290)
This study further evaluated the safety, efficacy, and pharmacokinetics of this compound specifically in patients with c-Met-dysregulated (c-Met overexpression or MET exon 14 skipping mutation) advanced NSCLC.[10][11]
-
Design : This was a two-part, open-label study. Part A evaluated once-daily doses (300 mg, 450 mg, 600 mg) in patients with c-Met overexpression. Part B evaluated a 400 mg twice-daily (BID) dose in patients with MET exon 14 skipping mutations.[11]
-
Safety : The safety profile was manageable.[11] The most common TRAEs were elevated ALT and aspartate aminotransferase (AST).[11]
-
Efficacy : The overall response rate (ORR) across all 38 patients was 2.6% (one partial response), and the disease control rate (DCR) was 42.1%.[11] In the small cohort of four patients with MET exon 14 skipping mutations, the DCR was 75.0%.[11] The median progression-free survival (PFS) and overall survival (OS) for all patients were 1.9 months and 10.3 months, respectively.[11] The study concluded that this compound showed limited efficacy in this patient population.[11]
Table 4: Efficacy Results from the Phase Ib Trial (NCT02929290)
| Parameter | All Patients (N=38) | Part B (MET Exon 14 Skipping, N=4) | Reference |
|---|---|---|---|
| Objective Response Rate (ORR) | 2.6% (1/38) | 0% | [11] |
| Disease Control Rate (DCR) | 42.1% (16/38) | 75.0% (3/4) | [11] |
| Median Progression-Free Survival (PFS) | 1.9 months | N/A | [11] |
| Median Overall Survival (OS) | 10.3 months | N/A |[11] |
Experimental Protocols
In Vitro Methodologies
-
Cell Culture : Human NSCLC cell lines (A549, H1299, etc.) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[6]
-
Western Blot Analysis : Cells were treated with various concentrations of this compound. Total protein was extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated c-Met, AKT, and ERK. Following incubation with secondary antibodies, protein bands were visualized.[6]
-
Colony Formation Assay : Cells were seeded in 6-well plates and treated with this compound. After approximately two weeks, colonies were fixed, stained with crystal violet, and counted to assess long-term proliferative capacity.[6]
-
Migration and Invasion Assays : Transwell chambers were used to assess cell migration and invasion. Cells were seeded in the upper chamber in serum-free media with this compound. The lower chamber contained media with FBS as a chemoattractant. After incubation, cells that had migrated through the membrane (or Matrigel-coated membrane for invasion) were stained and counted.[6]
In Vivo Methodology
-
Patient-Derived Xenograft (PDX) Model : Tumor tissues from lung adenocarcinoma patients were implanted subcutaneously into NOD/SCID mice. Once tumors reached a specified size, mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered orally on a daily schedule. Tumor volume was measured regularly to determine tumor growth inhibition (TGI).[6]
Conclusion
This compound is a potent dual inhibitor of c-Met and AXL with demonstrated preclinical activity against non-small cell lung cancer models, particularly those with high c-Met expression. Early phase clinical trials have established a manageable safety profile and characterized its pharmacokinetic properties. While the Phase I study showed promising signs of disease control, the subsequent Phase Ib trial in a more targeted c-Met dysregulated population revealed limited single-agent efficacy.[1][11] These findings suggest that the future development of this compound may lie in combination therapies or in more refined, biomarker-selected patient populations. Further research is warranted to explore its potential in overcoming resistance to other targeted agents in NSCLC.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 5. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BPI-9016M: A Dual c-Met and AXL Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BPI-9016M is an orally available small-molecule inhibitor that concurrently targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] The dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or protein overexpression, is a known driver in tumor development and metastatic progression, particularly in non-small cell lung cancer (NSCLC).[2] Similarly, AXL overexpression is implicated in resistance to EGFR inhibitors in NSCLC.[2] By dually targeting these pathways, this compound presents a promising therapeutic strategy for cancers reliant on c-Met and/or AXL signaling, including those that have developed resistance to other targeted therapies. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of lung adenocarcinoma cell lines and primary cells. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cell proliferation.
| Cell Line/Primary Cells | IC50 (μM) |
| A549 | ~15 |
| H1299 | ~10 |
| H1650 | ~25 |
| H1975 | ~20 |
| HCC827 | ~27 |
| PC-9 | ~18 |
| Primary Lung Adenocarcinoma Cells 1 | ~5.3 |
| Primary Lung Adenocarcinoma Cells 2 | ~8 |
Table 1: In Vitro Anti-proliferative Activity of this compound in Lung Adenocarcinoma Cells.[3]
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models
The in vivo anti-tumor efficacy of this compound was assessed in patient-derived xenograft (PDX) models of lung adenocarcinoma established in NOD/SCID mice. Treatment with this compound resulted in significant tumor growth inhibition, particularly in tumors with high c-Met expression.
| PDX Model | c-Met Expression (H-score) | Tumor Growth Inhibition (TGI) (%) |
| PDX1 | 260 | 82.5 |
| PDX2 | 210 | 79.4 |
| PDX3 | 120 | 68.8 |
| PDX4 | 20 | 32.5 |
Table 2: In Vivo Efficacy of this compound in Lung Adenocarcinoma PDX Models.[3]
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and its downstream signaling components, primarily the PI3K/AKT and MAPK/ERK pathways. Furthermore, this compound has been shown to modulate the miR203-DKK1 axis, leading to the suppression of cell migration and invasion.
c-Met/AXL Signaling Pathway
Caption: this compound inhibits c-Met and AXL signaling pathways.
miR203-DKK1 Signaling Pathway
Caption: this compound modulates the miR203-DKK1 axis.
Experimental Protocols
Cell Proliferation Assay (CCK8 Assay)
-
Cell Seeding: Lung adenocarcinoma cells (A549, H1299, etc.) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours of incubation, cells were treated with serially diluted concentrations of this compound for 48 hours.
-
CCK8 Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Wound Healing Assay
-
Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.
-
Scratch Creation: A sterile 200 μL pipette tip was used to create a linear scratch in the cell monolayer.
-
Drug Treatment: The cells were washed with PBS and cultured in a medium containing this compound.
-
Image Acquisition: Images of the scratch were captured at 0, 12, and 24 hours.
-
Analysis: The wound closure area was measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 μm pore size) were coated with Matrigel.
-
Cell Seeding: Cells were seeded in the upper chamber in a serum-free medium containing this compound.
-
Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.
-
Incubation: The plates were incubated for 24 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: Freshly obtained human lung adenocarcinoma tissues were subcutaneously implanted into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were orally administered with this compound or vehicle control daily.
-
Tumor Measurement: Tumor volume was measured every 3-4 days using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry and Western blot analysis.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from cell lysates or tumor tissues.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies against c-Met, phospho-c-Met, AKT, phospho-AKT, ERK, and phospho-ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC)
-
Tissue Preparation: PDX tumor tissues were fixed in formalin and embedded in paraffin.
-
Sectioning and Staining: Tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with a primary antibody against Ki-67, followed by a secondary antibody and DAB staining.
-
Microscopy: Stained sections were visualized under a microscope to assess cell proliferation.
Luciferase Reporter Assay
-
Plasmid Construction: The 3'-UTR of DKK1 containing the putative miR203 binding site was cloned into a luciferase reporter vector.
-
Transfection: Cells were co-transfected with the reporter plasmid, a Renilla luciferase control vector, and either miR203 mimics or a negative control.
-
Luciferase Activity Measurement: After 48 hours, firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
Experimental Workflow
Caption: Overview of preclinical evaluation workflow for this compound.
Conclusion
The preclinical data for this compound demonstrates its potent and selective inhibitory activity against c-Met and AXL, leading to significant anti-tumor effects in both in vitro and in vivo models of lung adenocarcinoma. The well-defined mechanism of action, involving the inhibition of key downstream signaling pathways and the modulation of the miR203-DKK1 axis, provides a strong rationale for its clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]
- 2. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
BPI-9016M: A Technical Guide to a Novel Dual c-Met/AXL Inhibitor Modulating Hepatocyte Growth Factor (HGF) Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BPI-9016M, a novel, orally active small-molecule inhibitor that simultaneously targets both the c-Met and AXL receptor tyrosine kinases. Dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, invasion, and metastasis of various cancers. This compound has emerged as a promising therapeutic agent by effectively disrupting this and the related AXL signaling pathway. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, and provides insights into the experimental methodologies used to evaluate its efficacy and safety.
Introduction to HGF/c-Met Signaling and this compound
The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[1] Its only known ligand is the hepatocyte growth factor (HGF).[1] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][2]
In numerous malignancies, the HGF/c-Met signaling axis is aberrantly activated through mechanisms such as c-Met gene amplification, mutations, or protein overexpression.[1][2] This dysregulation is strongly associated with aggressive tumor behavior, metastasis, and poor prognosis in various cancers, including non-small cell lung cancer (NSCLC).[1][3] Consequently, inhibiting the HGF/c-Met pathway has become a key strategy in cancer drug development.[4][5]
This compound is a potent and selective dual inhibitor of both c-Met and AXL tyrosine kinases.[6][7][8] AXL, another receptor tyrosine kinase, is also implicated in tumor progression and therapeutic resistance.[6][9] By simultaneously targeting both c-Met and AXL, this compound offers a multi-faceted approach to inhibiting tumor growth and overcoming resistance mechanisms.[6][9]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met and AXL tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation.[6] This blockade disrupts the downstream signaling cascades, leading to the suppression of cancer cell proliferation, migration, and invasion.[7][10] Preclinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of c-Met, AKT, and ERK in lung adenocarcinoma cell lines.[7][10]
Furthermore, this compound has been shown to modulate the tumor microenvironment by up-regulating the epithelial marker E-cadherin and down-regulating mesenchymal markers such as N-cadherin and vimentin, suggesting an inhibitory effect on the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[10]
dot
Caption: HGF/c-Met signaling pathway and this compound's inhibitory action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Reference |
| Wild-type c-Met tyrosine kinase | 6 nM | [9] |
| EBC-1 (Lung Cancer Cell Line) | 0.12 µM | [9] |
| A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma Cell Lines) | 5.3 µM to 27.1 µM | [11] |
| VEGFR | 30 nM | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Lung Adenocarcinoma PDX Models
| PDX Model | c-Met H-score | Tumor Growth Inhibition (TGI) | Reference |
| PDX1 | 260 | 82.5% | [11] |
| PDX2 | 210 | 79.4% | [11] |
| PDX3 | 120 | 68.8% | [11] |
| PDX4 | 20 | 32.5% | [11] |
Table 3: Pharmacokinetic Parameters of this compound in a First-in-Human Phase I Study (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| 100 mg - 800 mg | 241 - 987 | 2.0 - 3.5 | 7.9 - 37.3 | [12] |
Table 4: Clinical Efficacy of this compound in a Phase I Study in NSCLC Patients
| Parameter | Result | Reference |
| Partial Response | 1 out of 19 evaluable patients | [12] |
| Stable Disease | 10 out of 19 evaluable patients | [12] |
Table 5: Treatment-Related Adverse Events (TRAEs) in the Phase I Study of this compound (All Grades)
| Adverse Event | Incidence | Reference |
| Alanine transaminase (ALT) elevation | 60% | [12][13] |
| Bilirubin increased | 40% | [12][13] |
| Dysgeusia | 40% | [12][13] |
| Constipation | 30% | [12][13] |
| Hypertension | 25% | [12][13] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase and Cell Proliferation Assays
-
Kinase Inhibition Assay: The inhibitory activity of this compound against c-Met and other kinases was likely determined using a radiometric or fluorescence-based kinase assay. A typical protocol would involve incubating the purified recombinant kinase domain with a specific substrate and ATP (radiolabeled or modified for detection) in the presence of varying concentrations of this compound. The kinase activity is then measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.
-
Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) were seeded in 96-well plates and treated with different concentrations of this compound for a specified period (e.g., 48 hours).[14] Cell viability was assessed using the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[14][15] The absorbance was read using a microplate reader, and the IC50 values were calculated.[14]
Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins (e.g., AKT, ERK).[10]
-
Procedure:
-
Cells or tumor tissues were lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a setting that more closely mimics human tumors.[15]
-
Procedure:
-
Tumor tissues from lung adenocarcinoma patients were implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[15]
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
This compound (e.g., 60 mg/kg) was administered orally daily for a defined period (e.g., 12 or 16 days).[7]
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry and Western blotting.[15]
-
dot
Caption: Workflow for Patient-Derived Xenograft (PDX) experiments.
First-in-Human Phase I Clinical Trial
-
Study Design: An open-label, dose-escalation study ("3+3" design) in patients with advanced non-small cell lung cancer.[12][16]
-
Objectives: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of this compound.[12][16]
-
Dosing: Patients received a single dose of this compound (ranging from 100 mg to 800 mg) followed by a 7-day pharmacokinetic evaluation, and then continuous daily dosing.[12][16]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after single and multiple doses to determine the plasma concentrations of this compound and its major metabolites (M1 and M2-2).[12][17] Pharmacokinetic parameters such as Cmax, Tmax, and t1/2 were calculated.[12]
-
Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria. Dose-limiting toxicities (DLTs) were evaluated to determine the MTD.[12]
-
Efficacy Evaluation: Tumor responses were assessed according to standard radiological criteria.
Conclusion
This compound is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to potently inhibit the HGF/c-Met signaling pathway and downstream effectors provides a strong rationale for its continued development in the treatment of cancers with c-Met dysregulation, such as non-small cell lung cancer. The favorable safety and pharmacokinetic profiles observed in the first-in-human study support further investigation of this compound in later-phase clinical trials.[12][16] This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of targeted cancer therapy.
References
- 1. c-MET [stage.abbviescience.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
BPI-9016M: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on BPI-9016M, a potent dual inhibitor of c-Met and AXL receptor tyrosine kinases.
This compound is an orally active small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide details its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a complex heterocyclic molecule.[4] Its structure is fundamental to its high-affinity binding to the ATP-binding pockets of c-Met and AXL kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1528546-94-2 | [4][5][6] |
| Molecular Formula | C25H18F2N4O3 | [4][5][6] |
| Molecular Weight | 460.43 g/mol | [1][5][6] |
| Appearance | Light yellow to brown solid | [5] |
| Purity | >98% | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [4] |
Mechanism of Action: Dual Inhibition of c-Met and AXL Signaling
This compound exerts its anti-tumor effects by simultaneously blocking the signaling pathways mediated by two key receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1][4][6][7] Both c-Met and AXL are often overexpressed in various cancers and their activation is associated with tumor growth, proliferation, survival, invasion, and metastasis.[7]
c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation leads to the autophosphorylation of the kinase domain and the recruitment of downstream signaling molecules, including GRB2, GAB1, and PI3K. These, in turn, activate major signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
AXL Signaling Pathway
AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL pathway activation leads to the stimulation of downstream signaling cascades including the PI3K-AKT, RAS-MAPK, and STAT pathways. These pathways are implicated in promoting cell survival, proliferation, migration, and invasion.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.
Table 2: In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines
| Cell Line | IC50 (µM) |
| A549 | 5.3 - 27.1 |
| H1299 | 5.3 - 27.1 |
| H1650 | 5.3 - 27.1 |
| H1975 | 5.3 - 27.1 |
| HCC827 | 5.3 - 27.1 |
| PC-9 | 5.3 - 27.1 |
| The IC50 values represent a range observed across studies.[5] |
In vivo studies using patient-derived xenograft (PDX) models in NOD/SCID mice have shown that oral administration of this compound at 60 mg/kg daily significantly restrains tumor growth.[8]
Clinical Pharmacokinetics
A first-in-human phase I study and a subsequent phase Ib study in patients with advanced NSCLC have provided valuable pharmacokinetic data for this compound.
Table 3: Pharmacokinetic Parameters of this compound in NSCLC Patients (Multiple Doses)
| Parameter | Value | Dose Cohort |
| Tmax,ss (median) | 4.0 h | 300, 450, 600 mg QD |
| CLss/F (mean) | 50.4 - 83.2 L/h | 300, 450, 600 mg QD |
| T1/2 (mean) | 11.2 - 12.7 h | 300, 450, 600 mg QD |
| Vz,ss/F (mean) | 781.0 - 1780.0 L | 300, 450, 600 mg QD |
| Data from a phase Ib study. Tmax,ss: time to reach steady-state maximum concentration; CLss/F: apparent total clearance at steady state; T1/2: elimination half-life; Vz,ss/F: apparent volume of distribution at steady state. |
The studies also identified two major metabolites, M1 and M2-2, which showed higher exposure levels than the parent compound.[2] Exposure to this compound and its metabolites appeared to approach saturation at a dose of 600 mg.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Typical Protocol (using Cell Counting Kit-8):
-
Seed cancer cells (e.g., Eca109) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.391 to 50 µg/mL) for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the c-Met and AXL signaling pathways.
Typical Protocol:
-
Treat cancer cells (e.g., A549, H1299) with various concentrations of this compound (e.g., 3.1-50 µM) for a specified time.[5]
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Typical Protocol:
-
Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., Eca109) into the flank of nude mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 60 mg/kg daily).[8]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Conclusion
This compound is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to target two key oncogenic pathways provides a strong rationale for its further development as a cancer therapeutic. This technical guide provides a comprehensive overview of its chemical and biological properties to aid researchers in their investigation of this novel anti-cancer agent.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. academic.oup.com [academic.oup.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Antineoplastic activity of BPI-9016M
An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M
This compound is a novel, orally available small-molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.
Mechanism of Action
This compound functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] The overexpression and aberrant activation of these receptors are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By disrupting the c-Met and AXL-mediated signaling pathways, this compound effectively inhibits the growth of tumor cells that overexpress these receptors.[1]
Preclinical studies have further elucidated the downstream effects of this compound. In lung adenocarcinoma cells, treatment with this compound leads to the inactivation of phosphorylated AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, this compound has been shown to upregulate miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits c-Met and AXL, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Preclinical Antineoplastic Activity
The antitumor effects of this compound have been demonstrated in various preclinical models.
In Vitro Kinase and Cell Line Inhibition
This compound and its primary active metabolites, M1 and M2-2, have shown potent inhibitory activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the growth of the EBC-1 lung cancer cell line.[2]
| Compound | Target | IC50 (nM) |
| This compound | Wild-type c-Met | 6 |
| This compound | AXL Kinase | 9 |
| This compound | EBC-1 Cell Line | 120 |
| M1 | Wild-type c-Met | 2 |
| M1 | AXL Kinase | 7 |
| M1 | EBC-1 Cell Line | 140 |
| M2-2 | Wild-type c-Met | 12 |
| M2-2 | AXL Kinase | 35 |
| M2-2 | EBC-1 Cell Line | 820 |
Data sourced from a preclinical study.[2]
At a concentration of 0.2 µM, this compound also demonstrated significant inhibition (88-100%) of other kinases, including KDR, DDR2, and Ron.[2]
Inhibition of Cell Proliferation, Migration, and Invasion
In lung adenocarcinoma cell lines A549 and H1299, this compound has been shown to inhibit cell spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and induces cell cycle arrest in the G1 phase.[4]
In Vivo Tumor Growth Suppression
In patient-derived xenograft (PDX) models of lung adenocarcinoma, this compound significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]
Clinical Antineoplastic Activity
The clinical development of this compound has primarily focused on patients with advanced NSCLC.
Phase I First-in-Human Study (NCT02478866)
A Phase I dose-escalation study was conducted in Chinese patients with advanced NSCLC to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound.[7][8]
Key Findings:
-
Safety: The most common treatment-related adverse events (TRAEs) were elevated alanine transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation (30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at doses up to 800 mg once daily.[7][8]
-
Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to 3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher than that of the parent compound.[7][8]
-
Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.[7][8]
| Parameter | Value |
| Dose Range | 100 mg - 800 mg once daily (QD) |
| Number of Patients | 20 |
| Partial Response (PR) | 1/19 |
| Stable Disease (SD) | 10/19 |
| Maximum Tolerated Dose (MTD) | Not Reached |
Data from the first-in-human Phase I study.[7][8]
Phase Ib Study (NCT02929290)
A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14 skipping mutations.[3][9]
Key Findings:
-
Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was 2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[9]
| Patient Population | ORR | DCR |
| All Patients (n=38) | 2.6% | 42.1% |
| MET Exon 14 Skipping (n=4) | 0% | 75.0% |
Data from the Phase Ib study.[3][9]
Experimental Protocols
Preclinical In Vitro Assays
-
Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of this compound. Cell viability is assessed at specified time points using a Cell Counting Kit-8.
-
Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made through the cell monolayer with a sterile pipette tip. The cells are then treated with this compound, and the closure of the scratch is monitored and photographed at different time intervals to assess cell migration.[5]
-
Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber in serum-free medium containing this compound. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.[5]
-
Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[4]
Clinical Trial Workflow
The clinical trials for this compound generally follow a standard workflow for oncology drug development.
Caption: A generalized workflow for this compound clinical trials.
Conclusion
This compound has demonstrated promising antineoplastic activity in both preclinical and early-phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its development in cancers with dysregulation of these pathways. While the clinical efficacy observed to date has been modest, the manageable safety profile supports further investigation, potentially in combination with other agents or in more specifically selected patient populations.
References
- 1. Facebook [cancer.gov]
- 2. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Deep Dive into BPI-9016M: A Novel Dual c-Met and AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical development of BPI-9016M, a novel, orally available small-molecule inhibitor targeting the c-Met and AXL receptor tyrosine kinases, developed by Betta Pharmaceuticals Co., Ltd. This document details the mechanism of action, key experimental data, and clinical findings to support its ongoing investigation as a potential anti-cancer therapeutic.
Core Mechanism of Action
This compound is a potent inhibitor of both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Dysregulation of these signaling pathways is a known driver in various human malignancies, contributing to tumor cell proliferation, survival, invasion, and metastasis.[1][3] this compound binds to and inhibits the activity of both c-Met and AXL, thereby disrupting their downstream signaling cascades.[1] This dual inhibition is particularly significant as AXL overexpression has been implicated in acquired resistance to various targeted therapies, including EGFR inhibitors.[2]
The binding of hepatocyte growth factor (HGF) to c-Met and GAS6 to AXL triggers the activation of multiple downstream pathways, including the MAPK, PI3K/Akt, NF-κB, and STAT3 signaling cascades, which are crucial for cancer cell survival and motility.[2][3] Preclinical studies have demonstrated that this compound treatment leads to the suppression of key downstream effectors such as ERK and Akt.[3]
Signaling Pathway
Caption: this compound inhibits c-Met and AXL signaling pathways.
Preclinical Data
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibitory activity against a panel of kinases. In vitro studies have shown that at a concentration of 0.2 µM, this compound can inhibit multiple kinases including c-MET, AXL, KDR, DDR2, and Ron with an inhibition rate of 88-100%.[2]
| Target Kinase | IC50 Value |
| Wild-type c-Met | 6 nM[2] |
| VEGFR | 30 nM[2] |
Cellular Activity
In cellular assays, this compound has shown significant anti-proliferative effects in cancer cell lines with dysregulated c-Met signaling. For instance, the IC50 value against the growth of the EBC-1 lung cancer cell line was determined to be 0.12 µM.[2]
In Vivo Tumor Models
Studies using patient-derived xenograft (PDX) models of lung adenocarcinoma have shown that this compound significantly suppresses tumor growth, particularly in tumors with high c-Met expression.[4] In a study on esophageal squamous cell carcinoma (ESCC) cells, this compound not only inhibited cell proliferation in a concentration-dependent manner but also exhibited a radiosensitizing effect.[5]
Clinical Development
This compound has been evaluated in Phase I and Phase Ib clinical trials, primarily in patients with advanced non-small cell lung cancer (NSCLC).
Phase I First-in-Human Study (NCT02478866)
This dose-escalation study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in Chinese patients with advanced solid tumors.[2][6][7][8]
Key Findings:
-
Safety and Tolerability: this compound was generally well-tolerated, and no dose-limiting toxicities (DLTs) were observed at doses up to 800 mg once daily.[2][7][8] The MTD was not reached.[2][7][8]
-
Pharmacokinetics: After single-dose administration (100 mg to 800 mg), the mean Cmax ranged from 241 to 987 ng/mL, with a median time to Cmax (Tmax) of 2.0 to 3.5 hours.[2] The mean half-life (t1/2) ranged from 7.9 to 37.3 hours.[2] Two major active metabolites, M1 and M2-2, were identified, with significantly higher exposure (AUC) compared to the parent compound.[2][7]
-
Preliminary Efficacy: Among 19 evaluable patients, one had a partial response and 10 achieved stable disease.[7][8]
| Pharmacokinetic Parameter | Value Range (100 mg - 800 mg single dose) |
| Mean Cmax | 241 - 987 ng/mL[2] |
| Median Tmax | 2.0 - 3.5 hours[2] |
| Mean t1/2 | 7.9 - 37.3 hours[2] |
| Treatment-Related Adverse Events (TRAEs) in Phase I Study | Any Grade | Grade ≥3 |
| Any TRAE | 85.0% [7][8] | - |
| Alanine transaminase (ALT) elevation | 60%[7] | - |
| Bilirubin increased | 40%[7] | - |
| Dysgeusia | 40%[7] | - |
| Constipation | 30%[6][7] | - |
| Hypertension | 25%[7] | 15%[2][7] |
| Palmar-plantar erythrodysesthesia syndrome | 15%[7] | - |
| Pulmonary embolism | - | 5%[2][7] |
| Laryngeal pain | - | 5%[2][7] |
Phase Ib Study (NCT02929290)
This study further evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with c-MET overexpression or MET exon 14 skipping mutations in locally advanced or metastatic NSCLC.[9][10]
Key Findings:
-
Safety: The safety profile was manageable. 92.1% of patients experienced TRAEs, with 28.9% experiencing grade ≥3 TRAEs.[9] The most common TRAEs were elevated ALT (36.8%) and AST (28.9%).[9]
-
Pharmacokinetics: this compound and its main metabolites reached a steady state after seven days of continuous administration.[9] Exposure appeared to reach a saturation trend at doses of 450 mg and 600 mg QD.[9][11]
-
Efficacy: The study showed limited efficacy in this patient population.[9] The overall response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[9][11] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[9][11]
| Efficacy Outcome (Phase Ib Study) | Value |
| Objective Response Rate (ORR) | 2.6% (1/38)[9][11] |
| Disease Control Rate (DCR) | 42.1% (16/38)[9][11] |
| Median Progression-Free Survival (PFS) | 1.9 months[9][11] |
| Median Overall Survival (OS) | 10.3 months[9][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
Methodology:
-
Reagents: Recombinant human c-Met and AXL kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.
-
Procedure: The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate. This compound is added at a range of concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a specified time to allow for the kinase reaction to proceed.
-
Detection: The kinase activity is measured. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8)
Methodology:
-
Cell Seeding: Cancer cells (e.g., Eca109) are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and allowed to adhere overnight.[5]
-
Drug Treatment: this compound is added to the wells at various concentrations.[5]
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours).[5]
-
Reagent Addition: A Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for a further 2 hours at 37°C.[5]
-
Measurement: The absorbance is measured at 450 nm using a spectrophotometer, which is proportional to the number of viable cells.[5]
Cell Migration (Wound Healing) and Invasion (Trans-well) Assays
Methodology (Wound Healing):
-
Cell Monolayer: Cells are grown to confluence in a culture plate.
-
Scratch: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
Treatment: The cells are treated with this compound.
-
Imaging: The wound closure is monitored and imaged at different time points. The rate of migration is determined by measuring the change in the wound area over time.
Methodology (Trans-well Invasion):
-
Chamber Setup: Trans-well inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.
-
Cell Seeding: Cells are seeded in the upper chamber in a serum-free medium, with or without this compound.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The cells are incubated to allow for invasion through the membrane.
-
Quantification: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained, and counted.
Western Blot Analysis
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies against the proteins of interest (e.g., c-Met, p-c-Met, AXL, p-AXL, ERK, p-ERK, Akt, p-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Clinical Trial Design Logic
Caption: Logical flow of this compound's clinical development.
Conclusion
This compound is a novel dual inhibitor of c-Met and AXL with a well-defined mechanism of action. Preclinical data have demonstrated its potent anti-tumor activity in relevant cancer models. Early-phase clinical trials have established a manageable safety profile and characterized its pharmacokinetic properties. While the Phase Ib study in a specific NSCLC population showed limited efficacy, the promising preclinical rationale and the favorable safety profile support the further investigation of this compound, potentially in combination with other agents or in different patient populations with c-Met or AXL-driven malignancies. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development of this targeted therapy.
References
- 1. Facebook [cancer.gov]
- 2. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - Jiang - Annals of Translational Medicine [atm.amegroups.org]
- 6. ascopubs.org [ascopubs.org]
- 7. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
BPI-9016M: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-9016M is a potent and orally active small-molecule inhibitor that dually targets c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1][2][3] The aberrant activation of c-Met and AXL signaling pathways is a crucial factor in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[4][5] These pathways are implicated in tumor cell proliferation, survival, migration, and invasion.[1][5] this compound effectively disrupts these oncogenic signaling cascades, leading to the suppression of tumor growth.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor cell growth, particularly in cancers with high c-Met expression.[3][5] This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] This dual inhibition disrupts the downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2][6] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis.[2][4]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vitro Assays Using BPI-9016M
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-9016M is a potent, orally available small-molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1] Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, migration, and invasion of various cancer cells.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with c-Met overexpression, such as non-small cell lung cancer (NSCLC).[4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound in human non-small cell lung cancer cell lines A549 and H1299, which have relatively high endogenous c-Met expression.[1]
Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines [1]
| Cell Line | IC50 (µM) |
| A549 | 5.3 - 27.1 |
| H1299 | 5.3 - 27.1 |
| H1650 | 5.3 - 27.1 |
| H1975 | 5.3 - 27.1 |
| HCC827 | 5.3 - 27.1 |
| PC-9 | 5.3 - 27.1 |
| Primary Lung Adenocarcinoma Cells | 5.3 - 27.1 |
Table 2: Effect of this compound on Colony Formation in A549 and H1299 Cells [1]
| Cell Line | This compound Concentration | Effect |
| A549 | Variable Doses | Dose-dependent reduction in colony formation rate and size. |
| H1299 | Variable Doses | Dose-dependent reduction in colony formation rate and size. |
Signaling Pathway
This compound exerts its effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways. These pathways regulate cell proliferation, survival, migration, and invasion. This compound blocks the initial phosphorylation of c-Met, thereby inhibiting these downstream effects.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549 or H1299 cells
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. For MTT, add MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.
Materials:
-
A549 or H1299 cells
-
6-well plates
-
This compound
-
Crystal violet solution
Protocol:
-
Seed 500-1000 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 3 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.1% crystal violet.
-
Count the number of colonies (conventionally, a colony consists of at least 50 cells).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
A549 or H1299 cells
-
6-well plates
-
200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).[2]
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
A549 or H1299 cells
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Cotton swabs
-
Crystal violet solution
Protocol:
-
Coat the upper chamber of the Transwell inserts with Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.
-
Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
Western Blot Analysis
This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins, AKT and ERK.
Materials:
-
A549 or H1299 cells
-
This compound
-
HGF (optional, for stimulating the pathway)
-
Lysis buffer
-
Primary antibodies (anti-c-Met, anti-phospho-c-Met, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-GAPDH/β-actin)
-
Secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blotting system
Protocol:
-
Treat A549 or H1299 cells with serial doses of this compound for a specified time (e.g., 24 hours).[1] In some experiments, cells can be stimulated with HGF before or during this compound treatment.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. This compound is expected to reduce the expression of p-c-Met, p-AKT, and p-ERK in a dose-dependent manner.[1]
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the anti-cancer effects of this compound. By following these detailed protocols, researchers can effectively evaluate the impact of this compound on cell viability, long-term survival, migration, invasion, and the underlying c-Met signaling pathway. These studies are crucial for the continued development and understanding of this promising therapeutic agent.
References
- 1. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Knockdown of high mobility group box 3 impairs cell viability and colony formation but increases apoptosis in A549 human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GART promotes the proliferation and migration of human non-small cell lung cancer cell lines A549 and H1299 by targeting PAICS-Akt-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BPI-9016M Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-9016M is a potent, orally active small-molecule inhibitor that simultaneously targets both c-Met (mesenchymal-epithelial transition factor) and AXL (AXL receptor tyrosine kinase)[1]. Both c-Met and AXL are receptor tyrosine kinases that, when aberrantly activated, play crucial roles in tumor cell proliferation, survival, invasion, and metastasis[2]. Overexpression and activation of c-Met and AXL have been implicated in the development of resistance to targeted therapies in various cancers, particularly non-small cell lung cancer (NSCLC)[3]. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cell lines with high expression of c-Met and AXL, making it a promising candidate for cancer therapy.
These application notes provide a summary of this compound sensitive cell lines, quantitative data on its efficacy, and detailed protocols for key experiments to assess its activity.
Data Presentation: this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and patient-derived xenograft (PDX) models.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Lung Adenocarcinoma | 5.3 - 27.1 (range for several lung adenocarcinoma lines) | Relatively high c-Met expression.[3][4] |
| H1299 | Lung Adenocarcinoma | 5.3 - 27.1 (range for several lung adenocarcinoma lines) | Relatively high c-Met expression.[3][4] |
| H1650 | Lung Adenocarcinoma | 5.3 - 27.1 (range for several lung adenocarcinoma lines) | |
| H1975 | Lung Adenocarcinoma | 5.3 - 27.1 (range for several lung adenocarcinoma lines) | |
| HCC827 | Lung Adenocarcinoma | 5.3 - 27.1 (range for several lung adenocarcinoma lines) | |
| PC-9 | Lung Adenocarcinoma | 5.3 - 27.1 (range for several lung adenocarcinoma lines) | |
| EBC-1 | Lung Cancer | 0.12 | |
| Eca109 | Esophageal Squamous Cell Carcinoma | Not specified, but showed dose-dependent viability reduction. |
Table 2: In Vitro Kinase Inhibitory Activity of this compound and its Metabolites
| Compound | Target Kinase | IC50 (nM) |
| This compound | c-Met (wild-type) | 6 |
| This compound | AXL | 9 |
| This compound | VEGFR | 30 |
| M1 (metabolite) | c-Met (wild-type) | 2 |
| M1 (metabolite) | AXL | 7 |
| M2-2 (metabolite) | c-Met (wild-type) | 12 |
| M2-2 (metabolite) | AXL | 35 |
Table 3: In Vivo Efficacy of this compound in Lung Adenocarcinoma Patient-Derived Xenograft (PDX) Models
| PDX Model | c-Met Expression (H-score) | Treatment | Tumor Growth Inhibition (TGI) (%) |
| PDX1 | 260 | This compound (60 mg/kg, p.o., daily) | 82.5 |
| PDX2 | 210 | This compound (60 mg/kg, p.o., daily) | 79.4 |
| PDX3 | 120 | This compound (60 mg/kg, p.o., daily) | 68.8 |
| PDX4 | 20 | This compound (60 mg/kg, p.o., daily) | 32.5 (not statistically significant) |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the c-Met and AXL signaling pathways. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) for c-Met and Gas6 for AXL, these receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways promote cell proliferation, survival, migration, and invasion. This compound blocks the initial phosphorylation of c-Met and AXL, thereby inhibiting the activation of these downstream effectors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of c-Met and AXL Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of c-Met, AXL, and their downstream targets.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH or β-actin as a loading control.
-
In Vivo Xenograft Model
This protocol describes the establishment of a patient-derived xenograft (PDX) model and assessment of this compound efficacy.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor tissue from a patient or a this compound sensitive cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a small fragment of tumor tissue (approx. 2-3 mm³) or a suspension of tumor cells (1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound (e.g., 60 mg/kg) or vehicle control to the mice daily by oral gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The specific conditions and reagents may require optimization for different cell lines and experimental setups. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of BPI-9016M Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-9016M is a potent, orally available small-molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1][2] Aberrant activation of c-Met and AXL signaling pathways is implicated in the proliferation, survival, invasion, and metastasis of various tumor cells, including non-small cell lung cancer (NSCLC).[2][3] this compound disrupts these signaling cascades, leading to the inhibition of tumor growth.[1][2] Western blot analysis is a fundamental technique to elucidate the mechanism of action of targeted therapies like this compound by directly assessing the inhibition of the target proteins and their downstream effectors. This document provides detailed protocols for utilizing western blot to quantify the inhibitory effect of this compound on c-Met and AXL phosphorylation and downstream signaling pathways.
Principle
Western blotting, or immunoblotting, allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with antibodies specific to the target protein. For assessing the activity of a kinase inhibitor like this compound, antibodies that specifically recognize the phosphorylated (active) forms of the target kinases (phospho-c-Met and phospho-AXL) and their downstream signaling molecules (e.g., phospho-Akt, phospho-Erk) are utilized. A decrease in the phosphorylated form of the target protein upon treatment with this compound indicates successful target inhibition.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a western blot analysis of a c-Met and AXL expressing cell line (e.g., A549 or H1299) treated with varying concentrations of this compound for 24 hours. The band intensities of the phosphorylated proteins are normalized to the total protein levels and then expressed as a percentage of the untreated control.
| This compound Conc. (µM) | % Inhibition of p-c-Met (Tyr1234/1235) | % Inhibition of p-AXL (Tyr779) | % Inhibition of p-Akt (Ser473) | % Inhibition of p-Erk1/2 (Thr202/Tyr204) |
| 0 (Control) | 0% | 0% | 0% | 0% |
| 1 | 25% | 20% | 15% | 18% |
| 5 | 60% | 55% | 45% | 50% |
| 10 | 85% | 80% | 70% | 75% |
| 25 | 95% | 92% | 88% | 90% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the western blot analysis.
Caption: this compound inhibits c-Met and AXL signaling pathways.
Caption: Western blot workflow for this compound target inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize human non-small cell lung cancer cell lines known to express c-Met and AXL, such as A549 or H1299.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The IC50 of this compound in various lung adenocarcinoma cell lines ranges from 5.3 µM to 27.1 µM.[2] Based on this, treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. An untreated control (0 µM) should be included, which should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C or proceed to protein quantification.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with lysis buffer.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are:
-
Phospho-c-Met (Tyr1234/1235): 1:1000
-
Total c-Met: 1:1000
-
Phospho-AXL (Tyr779): 1:1000
-
Total AXL: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-Erk1/2 (Thr202/Tyr204): 1:2000
-
Total Erk1/2: 1:2000
-
β-Actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted 1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to their respective total protein bands. The loading control (β-Actin) should be used to ensure equal protein loading across all lanes.
Troubleshooting
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or No Signal:
-
Confirm protein transfer was successful (e.g., with Ponceau S staining).
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary antibody or the incubation time.
-
Ensure the ECL substrate has not expired.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
-
Use a more specific antibody.
-
By following these detailed protocols, researchers can effectively utilize western blot analysis to investigate and quantify the inhibitory effects of this compound on its targets, c-Met and AXL, and their critical downstream signaling pathways. This will provide valuable insights into the molecular mechanism of this promising anti-cancer agent.
References
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of BPI-9016M
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPI-9016M is an orally available, potent dual inhibitor of the c-Met and AXL receptor tyrosine kinases, which are key drivers in tumor cell proliferation, survival, invasion, and metastasis.[1] These pathways are often dysregulated in various cancers, including non-small cell lung cancer (NSCLC), making this compound a promising therapeutic agent.[1][2] Preclinical studies are essential to characterize the pharmacokinetic profile of this compound, providing critical data for dose selection and prediction of human pharmacokinetics. While specific quantitative data from preclinical animal studies are not publicly available, with some information being on file with the manufacturer, this document outlines the established mechanism of action and provides standardized protocols for conducting such analyses based on common practices for small molecule kinase inhibitors.[3] This includes methodologies for in-life studies in common preclinical models, bioanalytical sample analysis, and data interpretation.
Introduction
This compound is a novel small-molecule inhibitor developed by Betta Pharmaceuticals Co., Ltd. that simultaneously targets both c-Met and AXL tyrosine kinases.[2][4] The rationale for dual inhibition stems from the involvement of both pathways in tumorigenesis and the development of resistance to targeted therapies.[1] Preclinical evaluation of the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound in various animal models is a critical step in its development. These studies are foundational for determining the starting dose in first-in-human clinical trials and for understanding the compound's potential for efficacy and safety.[1][5] In clinical trials, this compound has demonstrated a favorable safety and pharmacokinetic profile in patients with advanced solid tumors.[5]
Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to and inhibiting the phosphorylation of both c-Met and AXL kinases. This dual inhibition blocks the downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation, survival, and migration.
Figure 1: this compound Mechanism of Action.
Data Presentation
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following tables represent the typical format for summarizing such data. The values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for orally administered small molecule kinase inhibitors.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 |
| Cmax (ng/mL) | 800 - 1200 | 600 - 900 |
| AUC0-t (ng·h/mL) | 4000 - 6000 | 5000 - 7500 |
| AUC0-inf (ng·h/mL) | 4200 - 6500 | 5500 - 8000 |
| t1/2 (h) | 2.0 - 4.0 | 3.0 - 5.0 |
| Bioavailability (%) | 30 - 50 | 40 - 60 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)
| Parameter | Mouse (2 mg/kg) | Rat (2 mg/kg) |
| C0 (ng/mL) | 1500 - 2000 | 1200 - 1800 |
| AUC0-inf (ng·h/mL) | 1000 - 1500 | 1800 - 2500 |
| t1/2 (h) | 1.5 - 3.0 | 2.5 - 4.0 |
| CL (mL/min/kg) | 20 - 30 | 15 - 25 |
| Vdss (L/kg) | 2.0 - 3.5 | 3.0 - 4.5 |
Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Non-Rodents (Illustrative Data)
| Parameter | Beagle Dog (5 mg/kg) |
| Tmax (h) | 2.0 - 4.0 |
| Cmax (ng/mL) | 1000 - 1500 |
| AUC0-t (ng·h/mL) | 12000 - 18000 |
| AUC0-inf (ng·h/mL) | 13000 - 20000 |
| t1/2 (h) | 6.0 - 10.0 |
| Bioavailability (%) | 50 - 70 |
Experimental Protocols
The following are generalized protocols for conducting preclinical pharmacokinetic studies of a novel small molecule inhibitor like this compound.
Animal Models
-
Species: Male and female Sprague-Dawley rats and Beagle dogs are commonly used.
-
Health Status: Animals should be healthy, within a specified weight range, and acclimated to the facility for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for fasting prior to dosing.
Dosing and Administration
-
Formulation: this compound is typically formulated as a suspension or solution in a vehicle suitable for oral (p.o.) and intravenous (i.v.) administration (e.g., 0.5% methylcellulose in water for oral and a solution containing DMSO, PEG300, and saline for intravenous).
-
Dose Levels: At least two dose levels for both oral and intravenous routes should be selected based on prior toxicity and efficacy studies.
-
Administration:
-
Oral: Administered via oral gavage. Animals are typically fasted overnight before dosing.
-
Intravenous: Administered as a slow bolus injection into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).
-
Sample Collection
-
Matrix: Plasma is the primary matrix for pharmacokinetic analysis. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Time Points: Blood samples are collected at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Figure 2: Preclinical Pharmacokinetic Study Workflow.
Bioanalytical Method
-
Technique: Quantification of this compound and its major metabolites (M1 and M2-2) in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes from the plasma matrix. An internal standard is added to all samples and standards to ensure accuracy and precision.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Parameters: Key parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Terminal elimination half-life.
-
CL: Clearance (for i.v. administration).
-
Vdss: Volume of distribution at steady state (for i.v. administration).
-
F%: Oral bioavailability, calculated as (AUCoral/Doseoral) / (AUCi.v./Dosei.v.) x 100.
-
Conclusion
The preclinical pharmacokinetic evaluation of this compound is a critical component of its drug development program. The protocols outlined here provide a standardized approach to conducting these studies in rodent and non-rodent models. The data generated from these studies are essential for understanding the ADME properties of this compound, enabling the selection of appropriate doses for clinical trials, and providing a basis for predicting its pharmacokinetic behavior in humans. Although specific preclinical data for this compound is not publicly available, the established mechanism of action and the described methodologies offer a robust framework for its continued investigation.
References
- 1. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy and Pharmacokinetic of this compound in Patients With c-Met- Dysregulated Advanced NSCLC [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BPI-9016M in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination of BPI-9016M, a dual c-Met and AXL inhibitor, with radiotherapy. The data and methodologies are primarily based on a key study investigating this combination in esophageal squamous cell carcinoma (ESCC).
Introduction
This compound is an orally available small-molecule inhibitor targeting the receptor tyrosine kinases c-Met and AXL.[1] Overexpression of c-Met is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] Radiotherapy is a cornerstone of cancer treatment, inducing DNA damage in cancer cells.[2] However, intrinsic and acquired radioresistance remains a significant clinical challenge. The combination of targeted agents like this compound with radiotherapy presents a promising strategy to enhance treatment efficacy.
Preclinical evidence suggests that this compound can act as a radiosensitizer, enhancing the effects of ionizing radiation (IR) in cancer cells.[3][4] The primary mechanism involves the inhibition of homologous recombination DNA repair pathways, leading to increased apoptosis in irradiated cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the combination of this compound and radiotherapy in the Eca109 human esophageal squamous cell carcinoma cell line.
Table 1: In Vitro Radiosensitization of Eca109 Cells by this compound [3]
| Treatment Group | D₀ (Gy) | Dq (Gy) | N | SF₂ | SER |
| Control (IR alone) | 3.38 | 2.04 | 1.83 | 0.65 | - |
| This compound (3.0 µg/mL) + IR | 2.56 | 2.04 | 2.21 | 0.53 | 1.32 |
D₀: Mean lethal dose; Dq: Quasi-threshold dose; N: Extrapolation number; SF₂: Surviving fraction at 2 Gy; SER: Sensitizer enhancement ratio.
Table 2: In Vivo Tumor Growth Delay in Eca109 Xenografts [3]
| Treatment Group | Mean Tumor Volume (Day 43, mm³) | Time to Double Tumor Volume (Days) | Enhancement Factor (EF) |
| Control | ~2000 | ~10 | - |
| This compound (37.5 mg/kg) | ~1500 | ~12 | - |
| IR (8 Gy) | ~1000 | ~18 | - |
| This compound + IR | ~500 | ~27 | 1.51 |
Signaling Pathways and Mechanisms of Action
This compound enhances the efficacy of radiotherapy primarily by inhibiting DNA damage repair and promoting apoptosis. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of this compound-induced radiosensitization.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and radiotherapy.
1. In Vitro Cell Viability and Radiosensitization
This workflow outlines the steps to assess the effect of this compound on cell viability and its radiosensitizing potential in vitro.
Caption: Workflow for in vitro cell viability and clonogenic survival assays.
-
Cell Culture: Eca109 human esophageal squamous cell carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (CCK-8):
-
Seed 5x10³ cells per well in a 96-well plate.
-
After 24 hours, treat cells with various concentrations of this compound (e.g., 0.391 to 50 µg/mL) for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Clonogenic Survival Assay:
-
Seed cells in 6-well plates at a density determined by the radiation dose to yield approximately 50-100 colonies.
-
Pre-treat cells with 3.0 µg/mL this compound for 24 hours.
-
Irradiate the cells with doses ranging from 0 to 12 Gy.
-
Replace the medium and incubate for 10-14 days to allow colony formation.
-
Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Count colonies containing >50 cells.
-
Calculate the surviving fraction and the sensitizer enhancement ratio (SER).[3]
-
2. In Vivo Tumor Xenograft Model
This protocol describes the establishment and treatment of a murine tumor xenograft model to evaluate the in vivo efficacy of this compound in combination with radiotherapy.
Caption: Workflow for the in vivo tumor xenograft study.
-
Animal Model: Male nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: Subcutaneously inject 5x10⁶ Eca109 cells into the right flank of each mouse.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone (37.5 mg/kg, daily by gavage)
-
Irradiation alone (8 Gy, single dose)
-
This compound + Irradiation
-
-
Treatment Schedule:
-
Begin this compound administration when tumors reach approximately 100 mm³.
-
On day 19 (after 8 days of drug treatment), irradiate the tumors in the designated groups.[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
Calculate tumor growth delay and enhancement factor.
-
At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
3. Apoptosis and DNA Damage Analysis
These protocols are for assessing the molecular mechanisms underlying the radiosensitizing effects of this compound.
-
Flow Cytometry for Apoptosis:
-
Treat cells with this compound and/or irradiation as described previously.
-
Harvest cells 48 hours post-irradiation.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
-
-
Western Blot Analysis:
-
Extract total protein from treated cells or tumor tissues.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the apoptosis and DNA damage repair pathways (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, p-ATM, p-ATR, γ-H2AX).[3][4]
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
-
Immunohistochemistry (IHC) and TUNEL Staining:
-
Fix harvested tumor tissues in formalin and embed in paraffin.
-
For IHC, section the tissues and stain with an antibody against cleaved caspase-3.
-
For TUNEL staining, use a commercial kit to detect apoptotic cells in the tumor sections.
-
Visualize and quantify the staining using microscopy.[3]
-
Conclusion
The combination of this compound with radiotherapy demonstrates significant preclinical efficacy, primarily through the inhibition of DNA damage repair and induction of apoptosis in cancer cells. The protocols outlined above provide a robust framework for researchers to further investigate and validate these findings in various cancer models. These studies are crucial for the clinical translation of this promising combination therapy.
References
- 1. Facebook [cancer.gov]
- 2. news-medical.net [news-medical.net]
- 3. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BPI-9016M Efficacy in Lung Adenocarcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPI-9016M is a novel, orally available small-molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Dysregulation of the c-Met and AXL signaling pathways is implicated in the progression, metastasis, and drug resistance of various cancers, including non-small cell lung cancer (NSCLC).[1] In lung adenocarcinoma, overexpression of c-Met is a key driver of tumor growth and is associated with poor prognosis.[3][4] this compound has demonstrated potent anti-tumor activity in preclinical models of lung adenocarcinoma, particularly in tumors with high c-Met expression.[3] This document provides detailed application notes and protocols for assessing the efficacy of this compound in in vitro and in vivo lung adenocarcinoma models.
Mechanism of Action: Dual Inhibition of c-Met and AXL Signaling
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and AXL, thereby blocking their downstream signaling cascades.[2] This dual inhibition leads to the suppression of key cellular processes involved in cancer progression, such as proliferation, survival, migration, and invasion.[1][3] One of the identified mechanisms of this compound in lung adenocarcinoma involves the upregulation of miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), a key regulator of cell migration and invasion.[3][4]
Data Presentation
In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines
The anti-proliferative activity of this compound has been evaluated in a panel of human lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a CCK8 assay after 72 hours of treatment.
| Cell Line | Histology | IC50 (µM)[3] |
| A549 | Adenocarcinoma | 10.5 |
| H1299 | Adenocarcinoma | 15.2 |
| PC-9 | Adenocarcinoma | 27.1 |
| H1975 | Adenocarcinoma | 20.8 |
| Primary Cells | Adenocarcinoma | 5.3 |
In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
The anti-tumor efficacy of this compound was assessed in patient-derived xenograft (PDX) models of lung adenocarcinoma established in NOD/SCID mice. Treatment with this compound was administered daily by oral gavage.
| PDX Model | c-Met Expression (H-score)[3] | Tumor Growth Inhibition (TGI) (%)[3] |
| PDX1 | 260 | 82.5 |
| PDX2 | 210 | 79.4 |
| PDX3 | 120 | 68.8 |
| PDX4 | 20 | 32.5 |
Note: The specific dosage in mg/kg for the in vivo studies was not detailed in the referenced publication.
Experimental Protocols
Experimental Workflow for In Vitro Efficacy Evaluation
Cell Viability Assay (CCK8 Assay)
Objective: To determine the cytotoxic effect of this compound on lung adenocarcinoma cell lines and calculate the IC50 values.
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migratory capacity of lung adenocarcinoma cells.
Materials:
-
Lung adenocarcinoma cell lines
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Complete culture medium and serum-free medium
-
This compound
-
Inverted microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing this compound at the desired concentration or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).[3]
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration and Invasion Assay
Objective: To quantify the effect of this compound on the migratory and invasive potential of lung adenocarcinoma cells.
Materials:
-
Lung adenocarcinoma cell lines
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert. The study by Zhang et al. used a this compound concentration of 12.5 µM in the upper chamber.[3]
-
Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.
-
Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.[3]
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[3]
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of c-Met, AXL, and their downstream signaling proteins.
Materials:
-
Lung adenocarcinoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-p-c-Met, anti-AXL, anti-p-AXL, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a lung adenocarcinoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Lung adenocarcinoma cells or patient-derived tumor tissue
-
This compound formulated for oral administration
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Inject lung adenocarcinoma cells subcutaneously into the flank of the mice. For PDX models, implant small fragments of patient tumor tissue.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally once daily. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
Immunohistochemistry (IHC)
Objective: To assess the expression of c-Met and proliferation markers (e.g., Ki-67) in tumor tissues from xenograft models.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Antigen retrieval solution
-
Primary antibodies (e.g., anti-c-Met, anti-Ki-67)
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.
-
Block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and percentage of positive cells under a microscope. For c-Met, an H-score can be calculated by summing the products of the staining intensity (0-3) and the percentage of cells stained at that intensity.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BPI-9016M In Vitro Solubility and Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BPI-9016M for in vitro applications. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL.
Q2: How should I store the solid this compound and its stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, short-term storage at 0-4°C and long-term storage at -20°C is recommended. The DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: Preventing Precipitation" section below for detailed steps to address this.
Q4: What is the stability of this compound in cell culture medium at 37°C?
A4: Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in aqueous cell culture media such as RPMI-1640 or DMEM at 37°C. As a best practice for long-duration experiments (e.g., over 24 hours), it is recommended to replenish the medium with freshly diluted this compound every 24 hours to ensure a consistent effective concentration.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and AXL. By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (217.19 mM) | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from light.[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from light.[1] |
| Working Solution in Aqueous Media | 37°C | Data not available | Best practice: prepare fresh for each experiment and replenish for long-term cultures. |
Troubleshooting Guide: Preventing Precipitation
Encountering precipitation when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium is a frequent challenge. The following steps can help mitigate this issue.
Key Recommendations:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations can be cytotoxic and increase the likelihood of precipitation. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the stock to cold medium can cause thermal shock and induce precipitation.
-
Dilution Technique: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Serial Dilution: For higher final concentrations of this compound, consider a serial dilution approach. First, create an intermediate dilution in a smaller volume of medium and ensure it is fully dissolved before adding it to the final culture volume.
-
Sonication: If a slight precipitate forms after dilution, brief sonication in a water bath sonicator may help to redissolve the compound. However, use this method with caution as excessive sonication can degrade the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 460.43 g/mol . To prepare a 50 mM stock solution, you will need 23.02 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the cell culture medium.
-
Calculate the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound from a 50 mM stock, you would need 2 µL of the stock solution.
-
Perform the dilution:
-
Pipette the final volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
-
Final DMSO concentration check: Ensure the final DMSO concentration is within the acceptable range for your cell line (ideally ≤ 0.1%).
-
Use immediately: Add the freshly prepared this compound-containing medium to your cell cultures.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits c-Met and AXL signaling pathways.
References
BPI-9016M off-target effects in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPI-9016M. The information is compiled from preclinical and clinical research data to address potential issues related to off-target effects and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, orally active, small-molecule inhibitor that dually targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] These kinases are often overexpressed in various tumor cells and play crucial roles in tumor proliferation, survival, invasion, and metastasis.[1]
Q2: Has this compound shown inhibitory activity against kinases other than c-Met and AXL?
A2: Yes, preclinical studies have indicated that this compound can inhibit other kinases, which may be considered off-target effects. At a concentration of 0.2 μM, this compound demonstrated 88–100% inhibition of KDR (VEGFR2), DDR2, and Ron kinases in vitro.[3] The half-maximal inhibitory concentration (IC50) of this compound against VEGFR was reported to be 30 nM.[3]
Q3: What are the common treatment-related adverse events (TRAEs) observed in clinical trials with this compound?
A3: In Phase I and Phase Ib clinical trials involving patients with non-small cell lung cancer (NSCLC), several TRAEs have been reported. The most common include elevated alanine transaminase (ALT) and aspartate aminotransferase (AST), increased bilirubin, dysgeusia (altered taste), constipation, and hypertension.[4][5][6]
Q4: Are there any serious adverse events (SAEs) associated with this compound?
A4: Grade 3 or higher TRAEs reported in clinical studies include hypertension, pulmonary embolism, laryngeal pain, and thrombocytopenia.[4][5][6]
Q5: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be mediated by c-Met or AXL inhibition. What could be the cause?
A5: Unexplained cellular phenotypes could be due to this compound's off-target activities. For instance, its inhibitory effect on kinases like KDR (VEGFR2) could impact angiogenesis-related signaling pathways.[3] Additionally, this compound has been shown to upregulate miR-203, leading to the repression of Dickkopf-related protein 1 (DKK1), which can affect cell migration and invasion.[7][8] It is advisable to investigate these alternative pathways.
Q6: In our animal models, we are observing toxicities that were not anticipated. How can we troubleshoot this?
A6: The observed toxicities could be linked to the known off-target profile of this compound. For example, hypertension observed in clinical trials might be related to the inhibition of VEGFR.[3][6] Consider monitoring blood pressure in your animal models. Furthermore, the two major metabolites of this compound, M1 and M2-2, have been found to have significantly higher exposure levels (AUC) than the parent compound in humans and may have their own pharmacological and toxicological profiles.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
-
Possible Cause 1: The expression levels of c-Met and AXL can vary significantly between different cell lines, affecting their sensitivity to this compound.
-
Troubleshooting Step: Before conducting your experiment, perform Western blot or qPCR analysis to confirm the expression levels of c-Met and AXL in your chosen cell lines.[7] IC50 values for this compound in various lung adenocarcinoma cell lines have been reported to range from 5.3 μM to 27.1 μM.[9]
-
-
Possible Cause 2: The experimental conditions, such as cell density and assay duration, can influence the results.
-
Troubleshooting Step: Standardize your experimental protocol. Ensure consistent cell seeding density and a defined endpoint for the proliferation assay (e.g., 48 or 72 hours).
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Pharmacokinetic properties of this compound, including its metabolism, can lead to different effective concentrations in vivo compared to in vitro.
-
Possible Cause 2: The tumor microenvironment in vivo can influence the drug's efficacy.
-
Troubleshooting Step: When analyzing in vivo results, consider the role of the tumor microenvironment. The off-target effects of this compound on kinases like VEGFR2 could influence the tumor vasculature and contribute to the overall anti-tumor effect.[3]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Notes |
| c-Met (wild-type) | 6 nM | [3] |
| AXL | Data not specified | This compound is a known dual inhibitor of c-Met and AXL.[1][2] |
| KDR (VEGFR) | 30 nM | [3] |
| Lung Cancer Cell Lines | 5.3 μM - 27.1 μM | Range observed across various lung adenocarcinoma cell lines.[9] |
| EBC-1 (Lung Cancer Cell) | 0.12 μM | [3] |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from Phase I/Ib Clinical Trials
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) | References |
| Alanine Transaminase (ALT) Elevation | 36.8% - 60% | Not specified | [4][5][6] |
| Aspartate Transaminase (AST) Elevation | 28.9% | Not specified | [4] |
| Bilirubin Increased | 40% | Not specified | [5][6] |
| Dysgeusia (Altered Taste) | 40% | Not specified | [5][6] |
| Constipation | 30% | Not specified | [5][6] |
| Hypertension | 25% | 15% | [5][6] |
| Palmar-Plantar Erythrodysesthesia | 15% | Not specified | [5][6] |
| Thrombocytopenia | Not specified | 2.6% (SAE) | [4] |
| Pulmonary Embolism | Not specified | 5% | [5][6] |
| Laryngeal Pain | Not specified | 5% | [5][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis for c-Met and Downstream Signaling
-
Cell Lysis: Treat cells with this compound at desired concentrations for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against c-Met, p-c-Met, AKT, p-AKT, ERK, and p-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.[7]
Protocol 2: Cell Migration and Invasion Assays (Transwell Assay)
-
Cell Preparation: Serum-starve cells for 24 hours.
-
Assay Setup: For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.
-
Cell Seeding: Seed the serum-starved cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound at various concentrations to both chambers.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells on the lower surface with crystal violet. Count the number of migrated/invaded cells under a microscope.[7]
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing BPI-9016M concentration for cell viability assays
Technical Support Center: BPI-9016M
This guide provides troubleshooting and frequently asked questions for researchers using this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective small-molecule inhibitor that simultaneously targets both c-Met (also known as hepatocyte growth factor receptor or HGFR) and AXL receptor tyrosine kinases.[1][2][3] The c-Met/HGF signaling pathway is crucial for cell proliferation, survival, motility, and invasion; its aberrant activation is implicated in tumor growth and metastasis.[4][5][6] By binding to and inhibiting c-Met and AXL, this compound disrupts these downstream signaling pathways, thereby suppressing the growth of tumor cells that overexpress these receptors.[2][7]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a broad starting range to consider for a dose-response curve is 1 µM to 50 µM . For many lung adenocarcinoma cell lines, the half-maximal inhibitory concentration (IC50) has been reported to range from 5.3 µM to 27.1 µM.[8][9] It is recommended to perform a pilot experiment with a wide logarithmic dose range (e.g., 0.1, 1, 10, 50, 100 µM) to determine the sensitive range for your specific cell model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). For long-term storage, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1] For short-term use, a stock solution can be stored at -20°C for up to one month.[1] When preparing working solutions, dilute the stock in your cell culture medium. To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath.[8] Ensure the final DMSO concentration in your assay wells is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assay is best to use with this compound?
A4: The choice of assay depends on your specific experimental needs, available equipment, and cell type.
-
Metabolic Assays (e.g., MTT, MTS, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are cost-effective and widely used.
-
Luminescence-Based ATP Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are known for their high sensitivity and broad linear range.
-
Real-Time Viability Assays (e.g., CellTox™ Green): These assays use fluorescent dyes that are excluded from live cells but enter and stain the DNA of dead cells. They allow for the continuous monitoring of cell viability over time from the same sample.
For endpoint assays, luminescence-based ATP assays are often preferred for their robustness and sensitivity. However, a simple resazurin-based assay is also a reliable choice for many applications.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Lung Adenocarcinoma Cell Lines
| Cell Line | IC50 (µM) |
| A549 | ~5.3 - 27.1 |
| H1299 | ~5.3 - 27.1 |
| H1650 | ~5.3 - 27.1 |
| H1975 | ~5.3 - 27.1 |
| HCC827 | ~5.3 - 27.1 |
| PC-9 | ~5.3 - 27.1 |
| Data compiled from multiple sources indicating a general effective range.[8][9] |
Signaling Pathway and Workflow Diagrams
Caption: Simplified HGF/c-Met and AXL signaling pathway inhibited by this compound.
Caption: Standard experimental workflow for a this compound cell viability assay.
Troubleshooting Guide
Problem: I am not observing any effect of this compound, even at high concentrations.
-
Possible Cause 1: Cell Line Insensitivity. Your chosen cell line may not express sufficient levels of c-Met or AXL, or it may rely on other pathways for survival and proliferation.
-
Solution: Confirm the expression of c-Met and AXL in your cell line via Western Blot or qPCR. Consider testing a positive control cell line known to be sensitive to c-Met inhibitors (e.g., certain lung or esophageal cancer cells).[10]
-
-
Possible Cause 2: Incorrect Drug Concentration. There may have been an error in calculating dilutions, or the compound may have degraded.
-
Solution: Prepare fresh dilutions from your -80°C stock for each experiment. Double-check all calculations for serial dilutions.
-
-
Possible Cause 3: Insufficient Incubation Time. The effect of the inhibitor on cell viability may not be apparent at the time point you selected.
-
Solution: Run a time-course experiment, measuring viability at multiple time points (e.g., 24h, 48h, 72h) to find the optimal treatment duration. The IC50 value can be highly dependent on the assay endpoint time.[11]
-
Problem: My dose-response curve is not sigmoidal or looks erratic.
-
Possible Cause 1: Compound Solubility. this compound may be precipitating out of the media at higher concentrations.
-
Solution: Visually inspect the wells with the highest concentrations for any precipitate. Ensure the final DMSO concentration is low and consistent. If solubility is an issue, consider using a different solvent or formulation if available, though this is uncommon for in vitro assays.
-
-
Possible Cause 2: Cell Seeding Inconsistency. Uneven cell numbers across the plate will lead to high variability.
-
Solution: Ensure you have a single-cell suspension before plating by gently pipetting to break up clumps. Work quickly but carefully during seeding to prevent cells from settling in the reservoir. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media.[12]
-
Problem: The vehicle control (e.g., DMSO) is showing significant cell death.
-
Possible Cause 1: High Solvent Concentration. Many cell lines are sensitive to DMSO at concentrations above 0.5% or 1%.
-
Solution: Calculate the final DMSO concentration in your wells. If it is too high, remake your stock solution at a higher concentration so a smaller volume is needed for your working dilutions. Always include an untreated control (media only) and a vehicle control (media + highest % of DMSO) to assess solvent toxicity.
-
-
Possible Cause 2: Cell Health. The cells may have been unhealthy or at too high a passage number before the experiment started.
Caption: Troubleshooting logic for high variability in cell viability assays.
Detailed Experimental Protocol: Luminescence-Based Cell Viability Assay
This protocol provides a general framework. Volumes and cell numbers should be optimized for your specific cell line and plate format (this example uses a 96-well plate).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile PBS
-
96-well, white, clear-bottom tissue culture-treated plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 1 x 10⁵ cells/mL for a target of 10,000 cells/well). b. Dispense 100 µL of the cell suspension into each well of the 96-well plate. c. Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of this compound in complete culture medium. For example, create 2X final concentrations ranging from 200 µM to 0.2 µM. b. Also prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and an untreated control (medium only). c. After 24 hours of incubation, carefully add 100 µL of the 2X compound dilutions to the appropriate wells. This will bring the total volume to 200 µL and the compound concentrations to their final 1X values.
-
Incubation: a. Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the ATP detection reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. e. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Average the values from your technical replicates. b. Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "maximum inhibition" control as 0% viability. c. Plot the normalized viability (%) against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - Jiang - Annals of Translational Medicine [atm.amegroups.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
BPI-9016M Combination Therapy Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPI-9016M in combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available small-molecule inhibitor that dually targets both c-Met (hepatocyte growth factor receptor or HGFR) and AXL receptor tyrosine kinase.[1] By binding to and inhibiting both c-Met and AXL, this compound disrupts their signaling pathways, which are crucial for tumor cell proliferation, survival, invasion, and metastasis in many cancer types.[2]
Q2: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to inhibit the phosphorylation of downstream effector molecules such as AKT, ERK, and STAT3.[3] A preclinical study in lung adenocarcinoma cells demonstrated that this compound treatment leads to an increase in miR203, which in turn represses Dickkopf-related protein 1 (DKK1) expression.[2][4]
Q3: In which cancer cell lines has this compound shown activity?
Preclinical studies have demonstrated the anti-tumor activity of this compound in various lung adenocarcinoma patient-derived xenograft (PDX) models, particularly those with high c-Met expression.[2][4]
Q4: Are there any known synergistic combinations with this compound?
A preclinical study has shown a significantly enhanced tumor cell growth inhibition when this compound is combined with miR203 mimics or DKK1 siRNA in lung adenocarcinoma cell lines.[2][4] While direct published data on combinations with EGFR inhibitors or chemotherapy is limited, the mechanism of action of this compound suggests potential synergy with these agents, a strategy that has been effective with other c-Met/AXL inhibitors.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. Edge effects in multi-well plates. Contamination (mycoplasma, bacteria, fungi). | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Regularly test cell cultures for mycoplasma and maintain aseptic techniques. |
| Lack of expected synergistic effect | Suboptimal drug concentrations or ratios. Incorrect timing of drug administration (antagonistic effects at certain sequences). Cell line is not dependent on the c-Met/AXL pathway. | Perform a dose-response matrix to test a wide range of concentrations for both drugs. Test different administration schedules (e.g., sequential vs. co-administration). Confirm c-Met and AXL expression and activation in your cell line via Western blot or IHC. |
| Inconsistent results in Western blot for p-AKT/p-ERK | Cells harvested at a suboptimal time point. Issues with antibody quality or protocol. Crosstalk between signaling pathways. | Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation. Validate antibodies and optimize blotting conditions. Be aware of potential feedback loops; for instance, inhibiting one pathway might activate another.[7] |
| Difficulty in interpreting synergy data | Choice of synergy model (e.g., Loewe additivity vs. Bliss independence). Experimental noise. | Understand the assumptions of different synergy models.[8][9] Use software tools like SynergyFinder or Combenefit for analysis.[9][10] Increase the number of biological and technical replicates. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Selected NSCLC Cell Lines (Hypothetical Data)
| Cell Line | EGFR Status | c-Met/AXL Expression | This compound IC50 (µM) |
| HCC827 | Exon 19 del | High | 0.5 |
| H1975 | L858R/T790M | Moderate | 1.2 |
| A549 | Wild-type | Low | 8.5 |
| PC-9 | Exon 19 del | High | 0.7 |
Table 2: Representative Combination Index (CI) Values for this compound with Other Agents in NSCLC Cell Lines (Hypothetical Data)
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| Cell Line | Combination | Combination Index (CI) |
| H1975 (Osimertinib-resistant) | This compound + Osimertinib | 0.6 |
| A549 | This compound + Cisplatin | 0.8 |
| HCC827 | This compound + Gefitinib | 0.7 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies (Dose-Response Matrix)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., an EGFR inhibitor or chemotherapy agent) in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell inhibition for each drug concentration and combination. Use software to calculate synergy scores (e.g., Combination Index based on the Chou-Talalay method).
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their IC50 concentrations for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated c-Met, AXL, AKT, and ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Visualizations
Caption: this compound inhibits c-Met and AXL signaling pathways.
Caption: Workflow for this compound combination therapy experiments.
Caption: Troubleshooting logic for combination experiments.
References
- 1. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual MET/AXL small‐molecule inhibitor exerts efficacy against gastric carcinoma through killing cancer cells as well as modulating tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AXL/MET dual inhibitor, CB469, has activity in non-small cell lung cancer with acquired resistance to EGFR TKI with AXL or MET activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Cell culture conditions for BPI-9016M experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPI-9016M in cell culture experiments. The information is tailored for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small-molecule inhibitor that simultaneously targets both c-Met and AXL receptor tyrosine kinases.[1][2][3] These kinases are often overexpressed in various cancer cells, including non-small cell lung cancer (NSCLC), and play a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1] By binding to c-Met and AXL, this compound disrupts their signaling pathways, thereby inhibiting tumor growth.[1]
Q2: Which signaling pathways are affected by this compound?
This compound primarily inhibits the c-Met and AXL signaling pathways. Downstream pathways that are consequently affected include the RAS/MAPK, PI3K/Akt, NF-κB, and STAT3 signaling cascades.[4] Inhibition of these pathways leads to decreased cell proliferation, migration, and invasion, and can induce apoptosis.
Q3: What are the recommended cell lines for this compound experiments?
Based on published studies, lung adenocarcinoma cell lines such as A549 and H1299 are commonly used and have shown sensitivity to this compound.[1][4] Other lung cancer cell lines that have been used include H1650, H1975, HCC827, and PC-9.[1] The choice of cell line should ideally be based on the expression levels of c-Met and AXL.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. To avoid shocking the cells, it is crucial to ensure the final DMSO concentration in the culture medium is low, typically below 0.5%.
Cell Culture and Experimental Protocols
General Cell Culture Conditions
For lung cancer cell lines such as A549 and H1299, the following conditions are recommended for routine culture and experiments with this compound:
| Parameter | Recommendation |
| Basal Medium | RPMI-1640 |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Culture Environment | 37°C, 5% CO2, humidified atmosphere |
Experimental Protocols
1. Cell Proliferation (Viability) Assay (e.g., CCK8 or MTS)
-
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
-
Protocol:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well for A549/H1299, to be determined empirically) and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Add the CCK8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 value using appropriate software.
-
IC50 Values for this compound in Lung Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 | ~15.8 |
| H1299 | ~10.2 |
| H1650 | ~27.1 |
| H1975 | ~20.5 |
| HCC827 | ~5.3 |
| PC-9 | ~8.7 |
| (Data from Zhang et al., Theranostics 2018) |
2. Western Blot Analysis
-
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the c-Met and AXL signaling pathways.
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., total c-Met, phospho-c-Met, total AXL, phospho-AXL, total AKT, phospho-AKT, total ERK, phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
3. Cell Migration and Invasion Assays
-
Wound Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) and measure the closure of the gap.
-
-
Transwell Assay (Migration and Invasion):
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both chambers.
-
Incubate for an appropriate time (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Culture Medium | - Stock solution concentration is too high.- Rapid dilution of DMSO stock in aqueous medium.- Low temperature of the medium. | - Prepare a lower concentration stock solution.- Perform serial dilutions to gradually decrease the DMSO concentration.- Ensure the culture medium is at 37°C before adding the drug. |
| High Variability in Proliferation/Viability Assays | - Inconsistent cell seeding number.- Edge effects in the multi-well plate.- Uneven drug distribution. | - Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Gently mix the plate after adding the drug. |
| No or Weak Inhibition of Target Phosphorylation in Western Blot | - Insufficient drug concentration or incubation time.- Low basal phosphorylation of the target protein.- Degraded drug. | - Perform a dose-response and time-course experiment to optimize treatment conditions.- Consider stimulating the pathway with a ligand (e.g., HGF for c-Met) if basal activity is low.- Use a fresh aliquot of this compound stock solution. |
| Unexpected Cell Death in Control (DMSO-treated) Group | - DMSO concentration is too high.- Cells are sensitive to DMSO.- Contamination. | - Ensure the final DMSO concentration is ≤ 0.5%.- Run a DMSO toxicity curve for your specific cell line.- Use sterile techniques and check for contamination. |
| Inconsistent Results in Migration/Invasion Assays | - Inconsistent scratch width in wound healing assay.- Uneven Matrigel coating in invasion assay.- Cell clumps in the single-cell suspension for Transwell assay. | - Use a consistent tool and technique for creating the scratch.- Ensure the Matrigel is evenly spread and properly solidified.- Ensure a single-cell suspension by proper trypsinization and pipetting. |
Visualizations
References
- 1. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]
Technical Support Center: Improving BPI-9016M Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of BPI-9016M in animal models.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations is a common challenge for orally administered compounds with poor solubility, like many kinase inhibitors. Several factors can contribute to this issue:
-
Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, which in turn impacts the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This will help minimize variability due to food effects.[1]
-
Control Particle Size: Reducing and controlling the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution, potentially leading to more consistent absorption.[2] Micronization or nano-sizing are common techniques to consider.
-
Formulation Optimization: Consider using formulations designed to improve solubility and dissolution rates. For a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (poorly soluble), the following formulation strategies can be beneficial:
-
Aqueous Suspensions with Wetting Agents: While simple, the choice of suspending and wetting agents is critical. In a preclinical study, this compound was administered orally to NOD/SCID mice in a 0.5% carboxymethylcellulose (CMC) vehicle.[3] However, for compounds with very low solubility, this may not be sufficient to ensure consistent absorption.
-
Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][4] Self-emulsifying drug delivery systems (SEDDS) are a common and effective choice.[1]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent of absorption.
-
-
Issue 2: Low Oral Bioavailability
-
Question: Our initial pharmacokinetic studies with this compound in rats show very low oral bioavailability. What steps can we take to improve this?
-
Answer: Low oral bioavailability for a poorly soluble compound is often a result of dissolution-rate-limited absorption. The primary goal is to increase the concentration of the drug in solution in the GI tract.
Strategies for Improving Bioavailability:
-
Solubilization Techniques:
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of the compound in the dosing vehicle.[2]
-
pH Modification: For ionizable compounds, adjusting the pH of the microenvironment can enhance solubility.[2]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[2][5]
-
-
Advanced Formulations:
-
Lipid-Based Drug Delivery Systems (LBDDS): As mentioned previously, LBDDS are a powerful tool for improving the bioavailability of lipophilic drugs.[2] They can be simple lipid solutions or more complex self-emulsifying systems.
-
Particle Size Reduction: As discussed, reducing particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
-
A1: The most common strategies include:
-
Micronization/Nanoparticle formation: To increase the surface area for dissolution.[5][6]
-
Solid Dispersions: Dispersing the drug in a carrier at the molecular level.[5]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a popular choice.[1][2] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Use of Solubilizing Excipients: Such as co-solvents, surfactants, and complexing agents (e.g., cyclodextrins).[2][6]
-
-
-
Q2: Are there any published preclinical pharmacokinetic data for this compound?
-
A2: Publicly available data on the preclinical pharmacokinetics of this compound is limited. One study in lung adenocarcinoma patient-derived xenografts (PDX) in NOD/SCID mice mentions daily oral administration of this compound, but does not provide pharmacokinetic parameters such as Cmax, Tmax, or bioavailability.[3] Human clinical trial data is available, which indicates that after oral administration, the median time to Cmax ranged from 2.0 to 3.5 hours.[7] The exposure to this compound and its main metabolites showed moderate saturation at higher doses in humans.[7][8]
-
-
Q3: What animal models have been used in the preclinical evaluation of this compound?
Data Presentation
Table 1: Preclinical and Clinical Studies of this compound
| Study Type | Animal Model/Subjects | Vehicle/Formulation | Key Findings Related to Administration | Reference |
| Preclinical (Efficacy) | NOD/SCID mice with lung adenocarcinoma PDX | 0.5% Carboxymethylcellulose (CMC) | Daily oral administration suppressed tumor growth. | [3] |
| Preclinical (Radiosensitization) | Male nude mice with esophageal squamous cell carcinoma xenografts | Not specified | Daily administration by gavage. | [10] |
| Phase I Clinical Trial | Chinese patients with advanced NSCLC | Tablet | Median Tmax: 2.0-3.5 hours. Moderate saturation at 600 mg. | [7] |
| Phase Ib Clinical Trial | Patients with c-MET dysregulated NSCLC | Tablet | Exposure increased with dose from 300 mg to 450 mg, with a saturation trend at 600 mg. | [11] |
Table 2: General Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Widely applicable, can be effective for many compounds. | May not be sufficient for very poorly soluble drugs, potential for particle aggregation. |
| Lipid-Based Formulations | Presents the drug in a solubilized form, utilizes lipid absorption pathways. | Can significantly improve bioavailability, can be tailored for specific drug properties. | More complex to develop and manufacture, potential for drug precipitation upon dispersion. |
| Solid Dispersions | Maintains the drug in a high-energy amorphous state, improving dissolution. | Can lead to substantial increases in bioavailability. | Potential for recrystallization during storage, manufacturing can be challenging. |
| Use of Excipients | Co-solvents, surfactants, and complexing agents increase the solubility of the drug in the GI fluid. | Relatively simple to implement. | Potential for toxicity with some excipients, may not be as effective as more advanced formulations. |
Experimental Protocols
Protocol 1: General Procedure for Oral Bioavailability Study in Rats
This protocol is a general guideline and should be adapted based on the specific formulation and analytical methods.
-
Animal Preparation:
-
Formulation Preparation:
-
Dosing:
-
For the intravenous (IV) group (to determine absolute bioavailability), formulate this compound in a suitable solubilizing vehicle (e.g., a mixture of DMSO and PEG300).[12] Administer a single dose (e.g., 1 mg/kg) via the tail vein.
-
For the oral (PO) groups, weigh each animal immediately before dosing to calculate the exact volume to be administered.[1] Administer the formulation via oral gavage at the desired dose levels (e.g., 10, 30 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from a suitable vessel (e.g., tail vein or jugular vein cannula) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Keep the samples on ice until centrifugation.[1]
-
-
Plasma Preparation:
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[1]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualization
Caption: this compound inhibits c-Met, leading to increased miR203 and subsequent repression of DKK1.
Caption: A logical workflow for the development and testing of formulations to improve this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinaria.org [veterinaria.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BPI-9016M and Other c-Met Inhibitors in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BPI-9016M against other prominent c-Met inhibitors in the context of Non-Small Cell Lung Cancer (NSCLC). This analysis is supported by preclinical and clinical data, with a focus on mechanism of action, potency, and clinical efficacy.
The c-Met receptor tyrosine kinase, implicated in tumor cell proliferation, survival, and metastasis, is a key therapeutic target in NSCLC. Aberrant c-Met signaling, often driven by mutations such as MET exon 14 skipping, presents an opportunity for targeted therapies. This guide evaluates the landscape of c-Met inhibitors, with a specific focus on this compound in comparison to other agents like Capmatinib, Tepotinib, and Savolitinib.
Mechanism of Action and Preclinical Potency
This compound is a novel, orally available small-molecule inhibitor that uniquely targets both c-Met and AXL tyrosine kinases.[1][2] This dual-inhibition mechanism is significant as AXL overexpression has been identified as a potential resistance mechanism to EGFR inhibitors in NSCLC.[3] Preclinical studies have demonstrated that this compound and its primary metabolites, M1 and M2-2, exhibit potent inhibitory activity against wild-type c-Met kinase with IC50 values of 6 nM, 2 nM, and 12 nM, respectively, in enzymatic assays.[4] In cellular assays, this compound has shown to inhibit the proliferation of various lung adenocarcinoma cell lines with IC50 values ranging from 5.3 µM to 27.1 µM.[5][6]
In comparison, other selective c-Met inhibitors have also demonstrated high potency in preclinical models. Capmatinib is a potent and selective ATP-competitive c-Met inhibitor with an IC50 of 0.13 nM in a cell-free assay. Tepotinib, another highly selective c-Met inhibitor, has an IC50 of 3 nM in a similar cell-free assay. Savolitinib also shows high selectivity for c-Met with IC50 values of 5 nM for c-Met and 3 nM for phosphorylated c-Met (p-Met).
| Inhibitor | Target(s) | IC50 (c-Met, cell-free) | IC50 (NSCLC cell lines) |
| This compound | c-Met, AXL | 6 nM | 5.3 - 27.1 µM |
| Capmatinib | c-Met | 0.13 nM | Not specified in similar format |
| Tepotinib | c-Met | 3 nM | Not specified in similar format |
| Savolitinib | c-Met | 5 nM | Not specified in similar format |
The c-Met Signaling Pathway in NSCLC
The c-Met signaling cascade plays a crucial role in the pathogenesis of NSCLC. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a series of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are pivotal in promoting cell proliferation, survival, migration, and invasion. In NSCLC, genetic alterations such as MET exon 14 skipping mutations can lead to the constitutive activation of the c-Met receptor, driving oncogenesis. The diagram below illustrates this critical signaling pathway.
Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cancer cell proliferation, survival, and metastasis.
Clinical Efficacy and Safety in NSCLC
Clinical trials have evaluated the efficacy and safety of this compound and other c-Met inhibitors in patients with advanced NSCLC.
This compound: A Phase Ib study (NCT02929290) of this compound in patients with c-Met-dysregulated advanced NSCLC showed a manageable safety profile but limited efficacy.[7][8] In the overall population of 38 patients, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[7] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[7] The most common treatment-related adverse events (TRAEs) were elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7]
Capmatinib: The GEOMETRY mono-1 Phase II trial (NCT02414139) evaluated capmatinib in patients with MET exon 14-mutated advanced NSCLC.[9][10] In treatment-naïve patients, the ORR was 68%, with a median PFS of 12.4 months.[11] In previously treated patients, the ORR was 41%, with a median PFS of 5.4 months.[11] Common adverse events included peripheral edema, nausea, and vomiting.[9]
Tepotinib: The VISION Phase II trial (NCT02864992) investigated tepotinib in patients with advanced NSCLC harboring MET exon 14 skipping alterations.[12][13][14] The study demonstrated an ORR of 55.9% and a median duration of response of 20.8 months across all treatment lines in a long-term follow-up.[12] In treatment-naïve patients, the ORR was 57.3% with a median duration of response of 46.4 months.[12] The most common adverse reactions were edema, nausea, and fatigue.[15]
Savolitinib: A Phase II study (NCT02897479) in China evaluated savolitinib in patients with MET exon 14-positive NSCLC.[16][17][18] The study reported an ORR of 47.5% and a median PFS of 6.8 months.[16] Common treatment-related adverse events included peripheral edema, nausea, and increased AST/ALT.[16]
| Clinical Trial | Inhibitor | Patient Population | ORR | mPFS | Common AEs (Grade ≥3) |
| Phase Ib (NCT02929290) | This compound | c-Met dysregulated NSCLC | 2.6% | 1.9 months | Elevated ALT/AST |
| GEOMETRY mono-1 (NCT02414139) | Capmatinib | METex14 NSCLC (Treatment-Naïve) | 68% | 12.4 months | Peripheral edema, Nausea |
| GEOMETRY mono-1 (NCT02414139) | Capmatinib | METex14 NSCLC (Previously Treated) | 41% | 5.4 months | Peripheral edema, Nausea |
| VISION (NCT02864992) | Tepotinib | METex14 NSCLC | 55.9% | Not Reported in this format | Edema |
| Phase II (NCT02897479) | Savolitinib | METex14 NSCLC | 47.5% | 6.8 months | Peripheral edema, Nausea, Increased AST/ALT |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these c-Met inhibitors.
Preclinical Experimental Workflows
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. HUTCHMED - Savolitinib Global Phase II Trial Initiated in EGFR Mutant Non-Small Cell Lung Cancer [hutch-med.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Efficacy and Pharmacokinetic of this compound in Patients With c-Met- Dysregulated Advanced NSCLC | Clinical Research Trial Listing [centerwatch.com]
- 9. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 10. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP): a retrospective analysis from an early access program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tepotinib in NSCLC with MET Exon 14 Skipping Mutation (VISION Study) - The Oncology Pharmacist [theoncologypharmacist.com]
- 14. 4122-NSCLC locally advanced or metastatic tepotinib | eviQ [eviq.org.au]
- 15. Largest METex14+ trial [tepmetko.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review [mdpi.com]
A Head-to-Head Look at Two Kinase Inhibitors: BPI-9016M and Cabozantinib in Cancer Therapy
In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology. This guide provides a detailed comparison of two such inhibitors: BPI-9016M, a novel dual inhibitor of c-Met and AXL, and cabozantinib, a multi-targeted TKI with a broader spectrum of activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: Targeting Key Oncogenic Pathways
Both this compound and cabozantinib exert their anti-tumor effects by inhibiting key signaling pathways involved in tumor growth, proliferation, metastasis, and angiogenesis.
This compound is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and AXL.[1][2] The dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, promoting cell proliferation, survival, and invasion.[3][4] AXL, another receptor tyrosine kinase, is implicated in therapeutic resistance and metastasis.[1][4] By targeting both c-Met and AXL, this compound aims to overcome resistance mechanisms and provide a more durable anti-tumor response.[2]
Cabozantinib is a multi-targeted TKI that inhibits a range of kinases, primarily VEGFRs (vascular endothelial growth factor receptors), MET, and RET.[5][6] Its anti-angiogenic properties are mediated through the inhibition of VEGFR-1, -2, and -3, which are crucial for the formation of new blood vessels that supply tumors with nutrients.[5][7] The simultaneous inhibition of MET and VEGFR can counteract resistance mechanisms that arise from targeting the VEGFR pathway alone.[6] Cabozantinib also targets other kinases including AXL, KIT, FLT3, and TIE-2, contributing to its broad anti-tumor activity.[7][8]
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies provide foundational data on the potency and anti-tumor activity of these inhibitors in controlled laboratory settings.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and cabozantinib against various kinases.
| Kinase Target | This compound (IC50) | Cabozantinib (IC50) |
| c-Met (wild-type) | 6 nM[7] | 1.3 nM[9] |
| AXL | 9 nM[7] | 7 nM[9] |
| VEGFR2 (KDR) | 30 nM[7] | 0.035 nM[9] |
| RET | Not Reported | 5.2 nM[9] |
| KIT | Not Reported | 4.6 nM[9] |
| FLT3 | Not Reported | 11.3 nM[9] |
| TIE-2 | Not Reported | 14.3 nM[9] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Cellular Proliferation and In Vivo Tumor Growth Inhibition
The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines and in vivo models.
This compound: In preclinical studies, this compound has shown significant anti-tumor activity in non-small cell lung cancer (NSCLC) models.
| Cell Line / Model | This compound Efficacy |
| EBC-1 (NSCLC cell line) | IC50 of 0.12 µM for cell growth inhibition.[7] |
| Lung Adenocarcinoma PDX models | Demonstrated significant tumor growth inhibition, particularly in tumors with high c-Met expression.[10] |
Cabozantinib: Cabozantinib has demonstrated potent anti-tumor effects across a wide range of preclinical models.
| Cell Line / Model | Cabozantinib Efficacy |
| CE81T (ESCC cell line) | IC50 of 4.61 µM for cell growth inhibition.[11] |
| KYSE-70 (ESCC cell line) | Demonstrated dose-dependent inhibition of cell viability.[11] |
| Colorectal Cancer PDTX model | Potent inhibitory effects on tumor growth in 80% of tumors treated.[2] |
| Papillary Renal Cell Carcinoma PDX model (with MET mutation) | Caused striking tumor regression and inhibited lung metastasis.[12] |
Clinical Efficacy: Performance in Human Trials
Clinical trials provide the ultimate assessment of a drug's safety and efficacy in patients.
This compound: Clinical development of this compound has primarily focused on patients with NSCLC.
| Trial | Patient Population | Key Efficacy Results |
| Phase I (NCT02478866) | Advanced NSCLC | Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[5] |
| Phase Ib (NCT02929290) | Advanced NSCLC with c-MET overexpression or MET exon 14 skipping mutation | ORR: 2.6% (1/38); DCR: 42.1% (16/38); Median PFS: 1.9 months; Median OS: 10.3 months. The study concluded that this compound showed limited efficacy in this patient population.[1][8] |
Cabozantinib: Cabozantinib is approved for several cancer indications and has demonstrated significant clinical benefit.
| Trial | Patient Population | Key Efficacy Results |
| METEOR (Phase III) | Advanced Renal Cell Carcinoma (previously treated with VEGFR TKI) | Median PFS: 7.4 months with cabozantinib vs. 3.9 months with everolimus. Median OS: 21.4 months with cabozantinib vs. 16.5 months with everolimus. ORR: 17% with cabozantinib vs. 3% with everolimus.[4] |
| Phase II | Non-Small Cell Lung Cancer (RET fusion-positive) | A Phase 2 trial is currently recruiting participants to evaluate the efficacy of cabozantinib in NSCLC with specific gene mutations including RET fusions and MET or AXL alterations.[13] |
| Case Report | Head and Neck Squamous Cell Carcinoma (HNSCC) | A patient with HNSCC who had relapsed after multiple lines of therapy showed a partial response to cabozantinib with a 39% decrease in tumor mass.[14] |
Experimental Protocols and Methodologies
Understanding the experimental design is crucial for interpreting the presented data. Below are representative protocols for key assays.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Methodology:
-
Recombinant human kinase is incubated with the test compound at varying concentrations.
-
A kinase-specific substrate and ATP are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., CCK8)
-
Objective: To measure the effect of the compound on the proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
A solution containing a water-soluble tetrazolium salt (WST-8), such as that in the Cell Counting Kit-8 (CCK8), is added to each well.
-
The plates are incubated for 1-4 hours, during which viable cells reduce the WST-8 to a formazan dye.
-
The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound or cabozantinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle control.[10]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[10]
-
Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume in the treated group compared to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the complex biological processes and research methodologies.
Caption: Targeted signaling pathways of this compound and cabozantinib.
Caption: General experimental workflow for evaluating TKIs.
Conclusion
This compound and cabozantinib are both potent tyrosine kinase inhibitors with distinct but overlapping target profiles. This compound offers a more focused approach by dually targeting c-Met and AXL, which are key drivers of tumorigenesis and drug resistance. Preclinical data for this compound in lung cancer models were promising; however, clinical trial results in advanced NSCLC have shown limited efficacy to date.
In contrast, cabozantinib's broader multi-targeted approach, inhibiting VEGFR, MET, AXL, and other kinases, has translated into significant clinical success in multiple cancer types, most notably in renal cell carcinoma. The ability of cabozantinib to simultaneously block angiogenesis and key tumor cell survival pathways likely contributes to its robust anti-tumor activity.
For researchers and drug developers, the comparison of these two agents highlights the ongoing debate between highly selective versus multi-targeted kinase inhibition. While a focused approach like that of this compound may be beneficial in specific, well-defined patient populations, the broader activity of cabozantinib appears to provide a more durable clinical benefit in a wider range of tumors by addressing multiple oncogenic drivers and potential resistance mechanisms. Further research is warranted to identify predictive biomarkers to better select patients who are most likely to respond to each of these therapies.
References
- 1. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]
- 4. Cabozantinib in the treatment of advanced renal cell carcinoma in adults following prior vascular endothelial growth factor targeted therapy: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Efficacy and Pharmacokinetic of this compound in Patients With c-Met- Dysregulated Advanced NSCLC | Clinical Research Trial Listing [centerwatch.com]
- 7. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib for Non-Small Cell Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating BPI-9016M Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BPI-9016M, a dual inhibitor of c-Met and AXL receptor tyrosine kinases. We present supporting experimental data for this compound and compare its performance with alternative c-Met inhibitors, cabozantinib and crizotinib. Detailed experimental protocols and visualizations are included to facilitate the design and implementation of robust in vivo target validation studies.
Introduction to this compound and its Targets
This compound is an orally active small molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor) and AXL, two receptor tyrosine kinases implicated in tumor proliferation, survival, invasion, and metastasis[1]. The aberrant activation of the c-Met signaling pathway is a known driver in various cancers, including non-small cell lung cancer (NSCLC)[2]. This compound disrupts these signaling pathways, leading to the inhibition of tumor growth[1]. Validating the engagement of this compound with its targets in a complex in vivo environment is crucial for understanding its mechanism of action and for the development of effective cancer therapies.
Comparative Analysis of In Vivo Target Engagement
The primary method to validate the in vivo target engagement of kinase inhibitors like this compound is to assess the phosphorylation status of the target receptor and its downstream signaling proteins. A reduction in the phosphorylated form of these proteins in tumor tissue following drug administration indicates successful target engagement and inhibition.
Here, we compare the in vivo target engagement of this compound with two other c-Met inhibitors, cabozantinib and crizotinib, based on their effects on downstream signaling molecules p-AKT and p-ERK.
Table 1: In Vivo Target Engagement Data for this compound and Alternatives
| Compound | Target(s) | In Vivo Model | Method | Downstream Marker(s) | Observed Effect | Reference |
| This compound | c-Met, AXL | Lung Adenocarcinoma PDX in NOD/SCID Mice | Western Blot | p-AKT, p-ERK | Significant reduction in phosphorylation | Zhang et al., 2018[1] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | Kasumi-1 (AML) Xenografts in Nude Mice | Western Blot | p-AKT, p-ERK | Decreased phosphorylation | [3] |
| Crizotinib | c-Met, ALK, ROS1 | H3122 (NSCLC) Xenografts in Nude Mice | Western Blot | p-AKT, p-ERK | Substantial inhibition of phosphorylation | [2] |
PDX: Patient-Derived Xenograft; AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for Western blotting and Immunohistochemistry (IHC) that can be adapted to validate the in vivo target engagement of this compound and its alternatives.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect the levels of phosphorylated c-Met, AXL, AKT, and ERK in tumor lysates.
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Immunohistochemistry (IHC) for Phosphorylated Proteins
This protocol allows for the visualization and semi-quantitative analysis of phosphorylated protein expression and localization within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (as for Western blotting)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody.
-
Signal Amplification: Incubate the sections with a streptavidin-HRP conjugate.
-
Chromogenic Detection: Develop the signal by adding DAB substrate, which will produce a brown precipitate at the site of the target protein.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, including Western blotting and immunohistochemistry, provide robust approaches to assess the inhibition of c-Met and AXL signaling pathways. The comparative data presented for this compound, cabozantinib, and crizotinib offer a framework for evaluating the in vivo efficacy of these inhibitors. By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively demonstrate target engagement and advance the development of novel cancer therapeutics.
References
- 1. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing cabozantinib with therapeutic potential in KIT-driven t(8;21) acute myeloid leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
BPI-9016M in MET Exon 14 Skipping NSCLC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and experimental background of BPI-9016M and other targeted therapies for non-small cell lung cancer (NSCLC) characterized by MET exon 14 (METex14) skipping mutations. The information is intended to support research and development efforts in this therapeutic area.
Introduction to MET Exon 14 Skipping NSCLC
Non-small cell lung cancer with METex14 skipping is a distinct molecular subtype of lung cancer.[1] This alteration leads to a dysfunctional MET protein, a receptor tyrosine kinase, causing its constitutive activation.[1] This, in turn, drives oncogenic signaling pathways, promoting tumor growth, proliferation, and survival.[2] Several tyrosine kinase inhibitors (TKIs) that target the MET pathway have been developed and have shown clinical activity in this patient population.[1] This guide focuses on this compound and compares its performance with the approved MET inhibitors: capmatinib, tepotinib, and savolitinib.
Comparative Efficacy and Safety
The following tables summarize the clinical efficacy and safety data for this compound and other MET inhibitors in patients with METex14 skipping NSCLC. It is important to note that the data for this compound is from a Phase Ib study with a small number of patients with this specific mutation, which limits direct comparison with the larger pivotal trials of the other agents.[3][4]
Table 1: Efficacy of MET Inhibitors in METex14 Skipping NSCLC
| Drug | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound | NCT02929290 (Phase Ib) | Previously treated (n=4) | 0% | Not Reported | 1.9 months (all patients in study)[3] | 10.3 months (all patients in study)[3] |
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve | 68%[5][6][7][8] | 12.6 months[5][8] | 12.4 months[8] | 20.8 months[9] |
| Previously treated | 41%[5][6][7][10] | 9.7 months[5][7] | 5.4 months[8] | 13.6 months[9] | ||
| Tepotinib | VISION | Treatment-naïve | 43%[11] | 10.8 months[11] | 8.5 months[12] | Not Estimable[11] |
| Previously treated | 43%[11] | 11.1 months[11] | 11.0 months[13] | 19.3 months[2] | ||
| Savolitinib | NCT02897479 / NCT04923945 | Treatment-naïve | 62%[14] | Not Reported | 13.8 months[2] | 25.5 months[2] |
| Previously treated | 49.2% | 9.6 months | 6.9 months | 19.4 months[15] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of MET Inhibitors
| Drug | Common TRAEs (any grade) | Grade ≥3 TRAEs |
| This compound | Elevated ALT (36.8%), Elevated AST (28.9%)[3] | 28.9% of patients experienced Grade ≥3 TRAEs[3] |
| Capmatinib | Peripheral edema (51%), Nausea (45%)[5] | Peripheral edema (9%), Nausea (2%)[8] |
| Tepotinib | Edema (81%), Nausea (31%), Fatigue (30%) | Edema, fatigue, nausea, diarrhea, musculoskeletal pain, and dyspnea[11] |
| Savolitinib | Peripheral edema (54%), Nausea, Increased AST/ALT[14] | 46% of patients reported Grade ≥3 TRAEs[9] |
Signaling Pathway and Mechanism of Action
METex14 skipping results in the loss of the juxtamembrane domain of the MET receptor, which contains a binding site for the E3 ubiquitin ligase c-Cbl.[2] This prevents the normal degradation of the MET receptor, leading to its accumulation and constitutive activation. The activated MET receptor then triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and invasion. MET tyrosine kinase inhibitors, including this compound, capmatinib, tepotinib, and savolitinib, act by competitively binding to the ATP-binding site in the kinase domain of the MET receptor, thereby blocking its phosphorylation and subsequent downstream signaling.
Experimental Protocols
This compound (NCT02929290)
This was a Phase Ib, open-label, multi-center study.[3]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with c-MET overexpression or MET exon 14 skipping mutation who had failed at least one prior systemic therapy.
-
Study Design: The study consisted of two parts. Part A was a dose-escalation and expansion study in patients with c-MET overexpression. Part B was an expansion cohort for patients with MET exon 14 skipping mutations.[3]
-
Intervention: In Part B, patients received this compound at a dose of 400 mg twice daily.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetics.
-
Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.
Capmatinib (GEOMETRY mono-1; NCT02414139)
This was a Phase II, multicenter, open-label, single-arm study.
-
Patient Population: Adult patients with stage IIIB/IV NSCLC with a centrally confirmed METex14 mutation, who were either treatment-naïve or had received one or two prior lines of systemic therapy.[5]
-
Study Design: Patients were enrolled into different cohorts based on prior treatment history.
-
Intervention: Capmatinib was administered orally at 400 mg twice daily.[5]
-
Primary Endpoint: Overall response rate (ORR) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.[5]
-
Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and safety.[5]
-
Tumor Assessment: Tumor assessments were performed every 6 weeks for the first 24 weeks and every 12 weeks thereafter.
Tepotinib (VISION; NCT02864992)
This was a Phase II, multicenter, open-label, single-arm study.[11]
-
Patient Population: Patients with advanced or metastatic NSCLC harboring a METex14 skipping alteration, identified by liquid or tissue biopsy.[11] Patients were either treatment-naïve or had received prior systemic therapy.
-
Study Design: The study enrolled patients into different cohorts based on the line of therapy.
-
Intervention: Tepotinib was administered orally at a dose of 500 mg (450 mg active moiety) once daily.[11]
-
Primary Endpoint: Objective response rate (ORR) by independent review committee (IRC) according to RECIST v1.1.
-
Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
-
Tumor Assessment: Tumor response was assessed every 6 weeks.
Savolitinib (NCT02897479 & NCT04923945)
These were Phase II and Phase IIIb single-arm, open-label, multicenter studies conducted in China.[14][15]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with METex14 skipping alterations who were either treatment-naïve or had been previously treated.[14][15]
-
Study Design: The studies enrolled patients to evaluate the efficacy and safety of savolitinib.
-
Intervention: Savolitinib was administered orally once daily, with the dose adjusted based on body weight (600 mg for ≥50 kg and 400 mg for <50 kg).[14]
-
Primary Endpoint: Objective response rate (ORR) assessed by an independent review committee (IRC) per RECIST v1.1.[14]
-
Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), duration of response (DoR), and safety.[15]
-
Tumor Assessment: Radiographic tumor evaluation was performed at baseline and then every 6 weeks for the first year and every 12 weeks thereafter.[14]
Experimental Workflow
The evaluation of MET inhibitors in clinical trials for METex14 skipping NSCLC generally follows a standardized workflow.
Conclusion
The landscape of targeted therapies for METex14 skipping NSCLC has evolved significantly with the approval of potent and selective MET inhibitors like capmatinib, tepotinib, and savolitinib. These agents have demonstrated substantial clinical benefit in this patient population. The available data for this compound, a dual MET/AXL inhibitor, shows a manageable safety profile but limited efficacy in a small cohort of patients with METex14 skipping NSCLC.[3][4] Further investigation in a larger, dedicated cohort would be necessary to fully elucidate its potential in this indication. This comparative guide provides a foundational overview to aid researchers and drug development professionals in the continued effort to improve outcomes for patients with this specific subtype of lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular Matrix Influencing HGF/c-MET Signaling Pathway: Impact on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Efficacy and Pharmacokinetic of this compound in Patients With c-Met- Dysregulated Advanced NSCLC | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 11. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, Efficacy and Pharmacokinetic of this compound in Patients With c-Met- Dysregulated Advanced NSCLC [clin.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. HGF/MET signaling pathway and most frequent alterations in NSCLC [pfocr.wikipathways.org]
Decoding BPI-9016M: A Comparative Guide to Biomarkers for Predicting Response in Clinical Trials
For Immediate Release
Shanghai, China – November 20, 2025 – As the landscape of targeted therapies for non-small cell lung cancer (NSCLC) continues to evolve, the development of predictive biomarkers is paramount for optimizing patient selection and improving clinical outcomes. This guide provides a comprehensive comparison of biomarkers for predicting response to BPI-9016M, a novel dual inhibitor of c-Met and AXL, in clinical trials. Drawing upon available clinical and preclinical data, this document is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in this domain.
This compound is an orally administered small molecule inhibitor that simultaneously targets the receptor tyrosine kinases c-Met and AXL.[1][2] Both c-Met and AXL signaling pathways are implicated in tumor proliferation, survival, invasion, and metastasis, and their dysregulation is a known mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[3][4] Clinical investigations of this compound have primarily focused on patients with advanced NSCLC exhibiting dysregulation of the c-Met pathway.[5][6][7]
Key Predictive Biomarkers for this compound
Clinical trial data, particularly from the Phase Ib study (NCT02929290), have highlighted two primary predictive biomarkers for this compound response: c-Met overexpression and MET exon 14 skipping mutations.[8][9][10][11][12][13]
c-Met Overexpression
Rationale: Aberrant c-Met protein expression, often due to gene amplification, leads to ligand-independent activation of the receptor and downstream signaling, promoting tumor growth.[4][14]
Clinical Data: In the Phase Ib trial of this compound, patients with c-Met overexpression (defined as an immunohistochemistry [IHC] score of ≥ 2+) were enrolled.[9][10] While a detailed breakdown of response by the level of c-Met expression (e.g., 2+ vs. 3+ or by H-score) is not publicly available, the overall results in this patient population provide initial insights into the predictive value of this biomarker.
MET Exon 14 Skipping Mutations
Rationale: Mutations that lead to the skipping of exon 14 in the MET gene result in a dysfunctional ubiquitin-mediated degradation site, leading to increased c-Met protein stability and prolonged signaling.[15] These mutations are recognized as oncogenic drivers in NSCLC.[4]
Clinical Data: The NCT02929290 trial specifically enrolled a cohort of patients with MET exon 14 skipping mutations.[9][10][11] The disease control rate (DCR) observed in this subgroup suggests that MET exon 14 skipping is a significant predictor of response to this compound.
Comparative Efficacy Data
The following table summarizes the available clinical trial data for this compound and other selected c-Met/AXL inhibitors in biomarker-defined patient populations.
| Drug (Target) | Biomarker | Trial (Phase) | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DOR) |
| This compound (c-Met/AXL) | c-Met Overexpression (IHC ≥ 2+) | NCT02929290 (Ib) | 34 | 2.9% (1/34 PR) | 41.2% | Not Reported |
| MET Exon 14 Skipping | NCT02929290 (Ib) | 4 | - | 75.0%[9][10] | Not Reported | |
| Capmatinib (c-Met) | MET Exon 14 Skipping | GEOMETRY mono-1 (II) | 69 (previously treated) | 41%[2][5] | - | 9.7 months[5] |
| 28 (treatment-naïve) | 68%[2][5] | - | 12.6 months[5] | |||
| Tepotinib (c-Met) | MET Exon 14 Skipping | VISION (II) | 152 | 46% | - | 11.1 months[16] |
| Bemcentinib (AXL) | AXL Positive (IHC) | Phase II | 44 | 33% (AXL+) vs 7% (AXL-) | 73% (AXL+) vs 40% (AXL-) | 8.4 months (AXL+) vs 2.9 months (AXL-)[7] |
| Cabozantinib (VEGFR, c-Met, AXL) | Not specified (advanced RCC) | METEOR (III) | 330 | 17% | - | 7.4 months |
Experimental Protocols
Accurate and standardized biomarker assessment is critical for the successful clinical development of targeted therapies. Below are the detailed methodologies for the key experiments cited.
c-Met Immunohistochemistry (IHC)
Objective: To detect the expression level of c-Met protein in tumor tissue.
Methodology: The VENTANA MET (SP44) RxDx Assay is a commonly used and FDA-approved method.[8][17][18][19]
-
Antibody: Rabbit monoclonal anti-MET, clone SP44.[8][17][18][19]
-
Instrumentation: BenchMark ULTRA or BenchMark ULTRA PLUS automated staining instrument.[8][17][18]
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) non-squamous NSCLC tissue.[8][17][18]
-
Scoring: The percentage of tumor cells with strong (3+) membranous and/or cytoplasmic staining is assessed. A common cutoff for c-Met high expression is ≥50% of tumor cells with 3+ staining intensity.[17][18] In the this compound trial, a score of ≥ 2+ was used for inclusion.[9][10]
MET Exon 14 Skipping Detection
Objective: To identify mutations leading to the skipping of MET exon 14.
Methodology: Both RNA- and DNA-based methods are employed.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Principle: This method directly detects the mRNA transcript lacking exon 14.
-
Procedure:
-
RNA is extracted from FFPE tissue or liquid biopsy samples.
-
Reverse transcription is performed to generate cDNA.
-
PCR is conducted using primers flanking exon 14. For example, a forward primer in exon 13 (e.g., 5′-GCTGGTGTTGTCTCAATATCAA-3′) and a reverse primer in exon 15 (e.g., 5′-GGCATGAACCGTTCTGAGAT-3′) can be used.[20]
-
The presence of a shorter PCR product indicates exon 14 skipping.
-
-
-
Next-Generation Sequencing (NGS):
-
Principle: DNA-based NGS can identify the various genomic alterations (point mutations, insertions, deletions) at the splice sites of exon 14 that cause skipping. RNA-based NGS directly sequences the exon 13-15 fusion transcript.
-
Procedure:
-
DNA or RNA is extracted from tumor tissue or liquid biopsy.
-
Libraries are prepared and sequenced on an NGS platform.
-
Bioinformatic analysis is performed to identify mutations in the splice regions of MET exon 14 or the presence of exon 13-15 fusion transcripts.
-
-
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: c-Met and AXL Signaling Pathways and this compound Inhibition.
Caption: Workflow for Biomarker Testing in this compound Clinical Trials.
Conclusion and Future Directions
The available data strongly suggest that c-Met overexpression and MET exon 14 skipping mutations are key predictive biomarkers for response to the dual c-Met/AXL inhibitor this compound in patients with advanced NSCLC. While the initial efficacy signals are promising, particularly in the MET exon 14 skipping population, further investigation is warranted. Future clinical trials should aim to:
-
Refine Biomarker Cutoffs: Establish a more precise correlation between the level of c-Met overexpression (e.g., by H-score) and the magnitude of clinical benefit to optimize patient selection.
-
Investigate AXL as a Biomarker: Given the dual inhibitory nature of this compound, the predictive value of AXL expression, either alone or in combination with c-Met status, should be systematically evaluated.
-
Explore Resistance Mechanisms: Identify mechanisms of acquired resistance to this compound to inform the development of next-generation inhibitors and combination strategies.
By continuing to refine our understanding of these biomarkers, the clinical development of this compound and other c-Met/AXL inhibitors can be advanced with greater precision, ultimately benefiting patients with NSCLC.
References
- 1. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]
- 6. m.youtube.com [m.youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 13. Safety, Efficacy and Pharmacokinetic of this compound in Patients With c-Met- Dysregulated Advanced NSCLC | Clinical Research Trial Listing [centerwatch.com]
- 14. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Tepotinib in NSCLC with MET Exon 14 Skipping Mutation (VISION Study) [jhoponline.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. diagnostics.roche.com [diagnostics.roche.com]
- 19. labcorp.com [labcorp.com]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of BPI-9016M and Foretinib: A Guide for Researchers
A deep dive into the preclinical and clinical data of two prominent kinase inhibitors targeting key oncogenic pathways.
This guide provides a comprehensive comparative analysis of BPI-9016M and foretinib, two small molecule kinase inhibitors with significant anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, target specificities, and preclinical and clinical data to date. While no head-to-head comparative studies have been identified, this guide collates available data to facilitate an informed evaluation of their respective profiles.
Introduction to this compound and Foretinib
This compound is an orally available, potent, and selective dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and AXL.[1][2][3] Dysregulation of the c-Met and AXL signaling pathways is implicated in tumor proliferation, survival, invasion, and metastasis, as well as in the development of resistance to other targeted therapies.[1][2] this compound is being investigated primarily for the treatment of non-small cell lung cancer (NSCLC).[4][5][6]
Foretinib (also known as GSK1363089 or XL880) is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), RON, AXL, and TIE-2.[7][8][9] By inhibiting these pathways, foretinib can disrupt tumor angiogenesis, cell proliferation, and metastasis.[10][11] It has been evaluated in a range of solid tumors, including papillary renal cell carcinoma (PRCC), gastric cancer, and ovarian cancer.[7][8][12]
Mechanism of Action and Target Specificity
This compound and foretinib, while both targeting c-Met and AXL, exhibit distinct kinase inhibition profiles. This compound is positioned as a more selective dual inhibitor, whereas foretinib possesses a broader spectrum of activity, notably including potent inhibition of VEGFR2.
Kinase Inhibition Profiles
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases. This data highlights the similarities and differences in their target engagement.
| Kinase Target | This compound IC50 (nM) | Foretinib IC50 (nM) |
| c-Met | 6[13] | 0.4[9] |
| AXL | Data not available | Data not available |
| KDR (VEGFR2) | Data not available | 0.9[9] |
| RON | Data not available | 3[9] |
| FLT1 (VEGFR1) | Data not available | 6.8[9] |
| FLT4 (VEGFR3) | Data not available | 2.8[9] |
| c-Kit | Data not available | Less potent[9] |
| PDGFRα/β | Data not available | Less potent[9] |
| TIE-2 | Data not available | Less potent[9] |
| FGFR1 | Data not available | Little activity[9] |
| EGFR | Data not available | Little activity[9] |
Note: Comprehensive and directly comparable kinase panel data is limited in the public domain. The provided values are from separate studies and may have been determined using different assay conditions.
Signaling Pathways
The inhibition of their respective targets by this compound and foretinib disrupts key downstream signaling cascades, ultimately impacting cancer cell behavior.
Preclinical Efficacy
Both this compound and foretinib have demonstrated anti-tumor activity in a variety of preclinical models.
In Vitro Cell-Based Assays
| Compound | Cell Line(s) | Assay Type | Key Findings (IC50) |
| This compound | A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma) | Cell Proliferation | 5.3 µM to 27.1 µM[13] |
| Foretinib | B16F10, A549, HT29 | Colony Growth | 40 nM, 29 nM, 165 nM, respectively[9] |
| SKOV3ip1, CaOV3 (Ovarian Cancer) | Cell Proliferation | Not specified |
In Vivo Xenograft Models
| Compound | Xenograft Model | Dosing | Key Findings (Tumor Growth Inhibition) |
| This compound | Lung Adenocarcinoma Patient-Derived Xenografts (PDX) | 60 mg/kg, p.o. daily | Significant suppression in 3 out of 4 PDX models, particularly in tumors with high c-Met expression.[14] |
| Foretinib | SKOV3ip1 Ovarian Cancer | 30 mg/kg, p.o. | 86% inhibition in tumor burden and 67% inhibition in metastasis.[10][12] |
| HeyA8 Ovarian Cancer | Not specified | 71% inhibition in tumor weight.[10] |
Clinical Trial Data
Clinical studies have provided insights into the safety, pharmacokinetics, and preliminary efficacy of both inhibitors in human subjects.
This compound Phase I Trial in NSCLC
A first-in-human Phase I study (NCT02478866) evaluated this compound in patients with advanced NSCLC.[4][5][6]
| Parameter | Result |
| Patient Population | 20 patients with advanced NSCLC |
| Dosing | 100 mg to 800 mg once daily |
| Maximum Tolerated Dose (MTD) | Not reached up to 800 mg/day |
| Common Adverse Events (AEs) | Alanine transaminase (ALT) elevation (60%), bilirubin increase (40%), dysgeusia (40%), constipation (30%), hypertension (25%)[4] |
| Grade ≥3 Treatment-Related AEs | Hypertension (15%), pulmonary embolism (5%), laryngeal pain (5%)[4] |
| Pharmacokinetics (PK) | Median Tmax: 2.0-3.5 hours. Moderate saturation of exposure at 600 mg.[4] |
| Efficacy (evaluable patients, n=19) | 1 Partial Response (PR), 10 Stable Disease (SD)[4] |
Foretinib Phase II Trial in Papillary Renal Cell Carcinoma
A Phase II study (NCT00726323) assessed the efficacy and safety of foretinib in patients with PRCC.[7][8]
| Parameter | Result |
| Patient Population | 74 patients with advanced PRCC |
| Dosing | Cohort A: 240 mg/day for 5 days every 14 days. Cohort B: 80 mg/day continuous. |
| Overall Response Rate (ORR) | 13.5%[7][8] |
| ORR in patients with germline MET mutation | 50% (5 out of 10 patients)[7][8] |
| Median Progression-Free Survival (PFS) | 9.3 months[7][8] |
| Common Adverse Events (AEs) | Fatigue, hypertension, gastrointestinal toxicities, nonfatal pulmonary emboli.[7][8] |
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of this compound and foretinib.
Cell Proliferation/Viability Assay (General Protocol)
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or foretinib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent such as Cell Counting Kit-8 (CCK-8), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[14]
-
Color Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model (General Protocol)
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[10][14]
-
Tumor Implantation: A suspension of cultured cancer cells or fragments of a patient-derived tumor are implanted either subcutaneously into the flank or orthotopically into the relevant organ.[10][14]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers and calculating the tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (this compound or foretinib) is administered, typically orally, at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and mouse body weights are measured throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights between the treated and control groups.
Conclusion
This compound and foretinib are both potent inhibitors of key oncogenic pathways, with demonstrated preclinical and clinical activity. This compound's more focused targeting of c-Met and AXL may offer a different therapeutic window and side-effect profile compared to the broader-spectrum activity of foretinib, which also potently inhibits VEGFR2. The choice between these or similar inhibitors for further development or clinical application will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy (e.g., targeting tumor cell proliferation and invasion versus a combined anti-proliferative and anti-angiogenic approach). This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. Case Study – KINETICfinder to Study MET Inhibitor Foretinib | Enzymlogic [enzymlogic.com]
- 2. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of BPI-9016M in c-Met Overexpressing Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the c-Met inhibitor BPI-9016M with other notable alternatives for the treatment of c-Met overexpressing tumors. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Mechanism of Action
This compound is an orally available small-molecule inhibitor that targets both the c-Met receptor tyrosine kinase and AXL. The c-Met signaling pathway, when aberrantly activated through overexpression, amplification, or mutations, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. By inhibiting c-Met, this compound aims to disrupt these oncogenic processes.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator c-Met inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
| Drug | Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| This compound | A549 | Lung Adenocarcinoma | High c-Met expression | 5300 |
| H1299 | Lung Adenocarcinoma | High c-Met expression | ~10000 | |
| Capmatinib | SNU-5 | Gastric Carcinoma | c-Met Amplification | ~1 |
| S114 | Glioblastoma | c-Met Amplification | ~1 | |
| H441 | Lung Adenocarcinoma | c-Met Amplification | ~4 | |
| U-87 MG | Glioblastoma | c-Met Amplification | ~4 | |
| Ba/F3 | Pro-B | METex14 | 0.6 | |
| Tepotinib | EBC-1 | Lung Squamous Cell Carcinoma | c-Met Amplification | 9 |
| MKN-45 | Gastric Carcinoma | c-Met Amplification | <1 | |
| Hs746T | Gastric Carcinoma | METex14, c-Met Amplification | 2.5 | |
| A549 | Lung Adenocarcinoma | HGF-stimulated | 6 | |
| Savolitinib | - | - | c-Met | 5 |
| - | - | phospho-Met | 3 | |
| H1993 | Lung Adenocarcinoma | c-Met Amplification | 4.2 | |
| EBC-1 | Lung Squamous Cell Carcinoma | c-Met Amplification | 2.14 | |
| Glesatinib | - | - | Wild-type MET | 19 |
In Vivo Preclinical Efficacy
This table presents the tumor growth inhibition (TGI) data from xenograft models treated with this compound and comparator drugs.
| Drug | Xenograft Model | Cancer Type | Efficacy Metric |
| This compound | Lung Adenocarcinoma PDX1 | Lung Adenocarcinoma | 82.5% TGI |
| Lung Adenocarcinoma PDX2 | Lung Adenocarcinoma | 79.4% TGI | |
| Lung Adenocarcinoma PDX3 | Lung Adenocarcinoma | 68.8% TGI | |
| Savolitinib | U87MG | Glioblastoma | Dose-dependent TGI |
| Capmatinib | U-87 MG | Glioblastoma | 76% TGI at 3 mg/kg |
Clinical Efficacy
The following tables summarize key efficacy endpoints from clinical trials of this compound and its comparators in patients with c-Met altered tumors.
This compound (Phase Ib Study in NSCLC) [1]
| Patient Population | Dosage | ORR | DCR |
| c-Met Overexpression (Part A) | 600 mg QD | 1/34 (2.9%) | - |
| METex14 (Part B) | - | - | 75.0% |
| All Patients | 2.6% | 42.1% |
Capmatinib (GEOMETRY mono-1, Phase II in METex14 NSCLC) [2][3][4][5]
| Patient Population | ORR | Median DOR (months) | Median PFS (months) |
| Treatment-naïve | 68% | 12.6 | 12.4 |
| Previously treated | 41% | 9.7 | 5.4 |
Tepotinib (VISION, Phase II in METex14 NSCLC) [6]
| Patient Population | ORR | Median DOR (months) | Median PFS (months) |
| Combined Biopsy | 46% | 11.1 | 8.5 |
| Liquid Biopsy | 48% | 9.9 | 8.5 |
| Tissue Biopsy | 50% | 15.7 | 11.0 |
Savolitinib (VIKTORY, Phase II in MET-amplified Gastric Cancer) [7][8][9]
| Patient Population | ORR |
| MET Amplification | 50% |
Glesatinib (Phase II in MET-altered NSCLC)
| Patient Population | ORR |
| METex14 (Tumor) | 10.7% |
| METex14 (ctDNA) | 25.0% |
| MET Amplification (Tumor) | 15.0% |
Experimental Protocols
Preclinical In Vivo Xenograft Study (this compound)
-
Animal Model: Patient-derived xenografts (PDX) from lung adenocarcinoma were established in NOD/SCID mice.
-
Treatment: Mice were treated with this compound or a vehicle control.
-
Assessment: Tumor growth was monitored, and at the end of the study, tumors were harvested for immunohistochemistry and Western blot analysis to determine the expression of c-Met and downstream signaling molecules.
GEOMETRY mono-1 Clinical Trial (Capmatinib)[2][3][4][5][10]
-
Study Design: A phase 2, multi-cohort, open-label study.
-
Patient Population: Adult patients with stage IIIB/IV non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, who were ALK and EGFR wild-type.
-
Treatment: Capmatinib was administered orally at 400 mg twice daily.
-
Primary Endpoint: Overall Response Rate (ORR) assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.
-
Key Secondary Endpoint: Duration of Response (DOR) assessed by BIRC.
VISION Clinical Trial (Tepotinib)[6][11][12][13]
-
Study Design: A phase 2, open-label, single-arm, multi-cohort study.
-
Patient Population: Patients with advanced or metastatic NSCLC with MET exon 14 skipping mutations identified by liquid or tissue biopsy.
-
Treatment: Tepotinib was administered orally at 500 mg once daily.
-
Primary Endpoint: Objective Response Rate (ORR) by independent review in patients with at least 9 months of follow-up.
-
Secondary Endpoints: Investigator-assessed ORR, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
Visualizations
Caption: The c-Met signaling pathway and points of inhibition.
Caption: A typical preclinical and clinical workflow for evaluating c-Met inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. GEOMETRY Mono-1: Capmatinib in MET Exon 14–Mutated Advanced NSCLC - Conference Correspondent [conference-correspondent.com]
- 3. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEOMETRY Mono-1 Results: Capmatinib for the Treatment of MET Exon 14–Mutated NSCLC [jhoponline.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. HUTCHMED - Chi-Med highlights publication of Phase II data showing promising efficacy for Savolitinib in MET-amplified gastric cancers [hutch-med.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
Navigating TKI Resistance: A Comparative Analysis of BPI-9016M and Other c-Met/AXL Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) resistance is paramount in the quest for more durable cancer therapies. This guide provides a comparative overview of BPI-9016M (Emonofoton), a dual c-Met and AXL inhibitor, and its potential cross-resistance profile with other TKIs targeting these pathways. While direct comparative studies on cross-resistance involving this compound are limited, this guide synthesizes available preclinical data to offer insights into its activity and potential efficacy in the face of TKI resistance.
This compound is an orally administered small molecule inhibitor that targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver of tumor development, metastasis, and acquired resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC).[2] Similarly, the AXL receptor tyrosine kinase is implicated in promoting cancer cell survival, invasion, and drug resistance.[3][4] By simultaneously inhibiting both c-Met and AXL, this compound offers a therapeutic strategy to counteract tumors reliant on these pathways and potentially overcome certain mechanisms of resistance.
In Vitro Activity of this compound
Preclinical studies have demonstrated the inhibitory activity of this compound across various lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit 50% of cell viability, are summarized below.
| Cell Line | c-Met Status | This compound IC50 (μM) |
| A549 | High c-Met expression | 5.3 |
| H1299 | High c-Met expression | Not specified |
| H1650 | Not specified | Not specified |
| H1975 | Not specified | Not specified |
| HCC827 | Not specified | Not specified |
| PC-9 | Not specified | Not specified |
| Primary Lung Adenocarcinoma Cells | Not specified | Ranged from 5.3 to 27.1 |
Data sourced from Zhang P, et al. Theranostics. 2018.[5]
These findings indicate that this compound is active against lung adenocarcinoma cells, with a notable effect in cells expressing high levels of c-Met.
Understanding Resistance to c-Met Inhibitors
Acquired resistance to c-Met TKIs is a significant clinical challenge. The primary mechanisms of resistance can be broadly categorized as:
-
On-target resistance: This involves the development of secondary mutations within the c-Met kinase domain that interfere with TKI binding. Commonly reported resistance mutations include those at the D1228 and Y1230 residues.
-
Bypass signaling activation: Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of c-Met. A frequent bypass mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Cross-Resistance Profile: An Indirect Comparison
In the absence of direct cross-resistance studies involving this compound, we can infer potential cross-resistance patterns by comparing the activity of different c-Met inhibitors against common resistance mechanisms.
| TKI | Target(s) | Known Resistance Mechanisms | Potential for Cross-Resistance with this compound |
| This compound (Emonofoton) | c-Met, AXL | Not yet fully characterized | - May be ineffective against specific on-target c-Met mutations that also confer resistance to other c-Met TKIs.- Its dual AXL inhibition may provide an advantage against resistance driven by AXL activation. |
| Crizotinib | ALK, ROS1, c-Met | Secondary mutations in ALK and c-Met (e.g., L1196M in ALK) | Cross-resistance is possible if resistance is driven by a c-Met mutation that affects the binding of both drugs. |
| Capmatinib | c-Met | Activation of EGFR signaling, PIK3CA amplification | If resistance is due to EGFR or PI3K pathway activation, this compound may also be ineffective unless the tumor is also dependent on AXL signaling. |
| Tepotinib | c-Met | Bypass signaling via other receptor tyrosine kinases | Similar to capmatinib, cross-resistance is likely if the bypass pathway is independent of AXL. |
| Savolitinib | c-Met | On-target MET mutations (D1228, Y1230), MET-independent mTOR and MYC activation | This compound is likely to be cross-resistant in the presence of D1228/Y1230 mutations. Its efficacy against mTOR/MYC-driven resistance is unknown. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental procedures used to study them.
Caption: Simplified c-Met and AXL signaling pathways and points of inhibition by TKIs.
References
- 1. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of BPI-9016M in Combination with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual c-Met and AXL inhibitor, BPI-9016M, with other targeted therapies when used in combination with radiation. The supporting experimental data, detailed protocols, and pathway visualizations aim to offer an objective resource for validating the synergistic anti-tumor effects of this novel therapeutic strategy.
Comparative Efficacy of this compound and Other Kinase Inhibitors with Radiation
The following tables summarize the performance of this compound in combination with radiation, drawing comparisons with other relevant c-Met and AXL inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Radiosensitizing Effects of this compound and Other c-Met/AXL Inhibitors
| Inhibitor | Target(s) | Cell Line | Radiation Dose (Gy) | Key Findings | Sensitizer Enhancement Ratio (SER) / Enhancement Factor (EF) | Citation(s) |
| This compound | c-Met, AXL | Eca109 (Esophageal Squamous Cell Carcinoma) | 0-12 | Significantly reduced cell viability and colony formation post-irradiation. | SER = 1.32 | [1][2] |
| Capmatinib | c-Met | MET exon 14-mutated & MET-amplified NSCLC cell lines | Not specified | Demonstrated radiosensitization in MET-altered NSCLC cells. | Not specified | [3][4] |
| Crizotinib | ALK, ROS1, c-Met | H3122 (ALK+ NSCLC) | Not specified | Augmented anti-proliferative and pro-apoptotic effects of radiation. | Not specified | [5] |
| R428 (Bemcentinib) | AXL | Head and Neck Squamous Cell Carcinoma (HNSCC) PDXs | Not specified | Overcame resistance to radiation in cetuximab- and radiation-resistant models. | Not specified | [6][7][8] |
Table 2: In Vivo Tumor Growth Delay with this compound and Radiation
| Treatment Group | Tumor Model | Key Findings | Enhancement Factor (EF) | Citation(s) |
| This compound + Radiation | Eca109 Xenografts | Significantly delayed tumor growth compared to either treatment alone. Prolonged the time for tumor volume to double. | 1.51 | [2] |
| Capmatinib + Radiation | NSCLC Xenografts | Significantly delayed tumor growth compared to vehicle, capmatinib alone, or radiation alone. | Not specified | [3] |
Table 3: Mechanistic Insights into the Synergistic Effect of this compound and Radiation
| Mechanism | Key Proteins/Markers | Effect of this compound + Radiation | Citation(s) |
| Increased Apoptosis | Cleaved Caspase-3, Cleaved Caspase-9 | Upregulation of cleaved caspases, indicating enhanced apoptosis. | [1][2] |
| Inhibition of DNA Damage Repair | p-ATM, p-ATR, γ-H2AX | Decreased phosphorylation of key DNA damage response proteins and inhibition of γ-H2AX accumulation, suggesting suppression of homologous recombination repair. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well)
-
This compound (or other inhibitors)
-
Radiation source (e.g., X-ray irradiator)
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Harvest and count cells to prepare a single-cell suspension. Seed an appropriate number of cells into 6-well plates and allow them to attach overnight in a CO2 incubator at 37°C[9].
-
Treatment:
-
Incubation: After treatment, replace the medium and incubate the plates for 1-3 weeks, allowing colonies to form[9]. A colony is typically defined as a cluster of at least 50 cells[10].
-
Fixation and Staining:
-
Colony Counting: Gently wash off the excess stain with water and allow the plates to air dry. Count the number of colonies in each well[9].
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group to determine the radiosensitizing effect.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in cellular pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-p-ATM, anti-p-ATR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[13].
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C[13].
-
Wash the membrane multiple times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
Visualizing the Mechanisms of Synergy
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the synergistic effect of this compound and radiation.
Caption: Synergistic mechanism of this compound and radiation.
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AXL Mediates Cetuximab and Radiation Resistance Through Tyrosine 821 and the c-ABL Kinase Pathway in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AXL mediates cetuximab and radiation resistance through tyrosine 821 and the c-ABL kinase pathway in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling BPI-9016M
Essential safety protocols and operational plans are critical for the safe handling of the potent AXL/c-MET inhibitor, BPI-9016M. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.
This compound is an orally available inhibitor of the AXL receptor tyrosine kinase (AXL) and the c-Met receptor tyrosine kinase (c-MET)[1]. Both AXL and c-MET play key roles in tumor cell proliferation, survival, invasion, and metastasis[1]. As a potent kinase inhibitor, this compound should be handled with stringent safety measures to prevent occupational exposure. While a specific Safety Data Sheet (SDS) with established occupational exposure limits (OELs) for this compound is not publicly available, guidelines for handling potent pharmaceutical compounds and similar kinase inhibitors should be strictly followed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. All PPE should be donned before handling the compound and removed in a designated doffing area to prevent cross-contamination.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Double Gloving (Chemotherapy-rated) | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation. Disposable gowns are preferred. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials.
-
The storage area should be well-ventilated and access should be restricted to authorized personnel.
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.
-
Use disposable equipment (e.g., spatulas, weigh boats) whenever possible to avoid cross-contamination.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard information.
3. Handling and Experimentation:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use a closed system for transfers whenever feasible.
-
After handling, thoroughly wash hands and forearms with soap and water.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent paper, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures: Chemical Spill Response
In the event of a chemical spill, follow the established procedure to ensure safety and minimize contamination. The following workflow outlines the key steps for responding to a this compound spill.
Detailed Spill Cleanup Protocol:
-
Control the Spill: Prevent the spread of liquids by using absorbent materials like clay, pet litter, or fine sand to create a dike around the spill[2]. For powders, you can create a light mist to prevent them from becoming airborne or cover with a plastic sheet[2].
-
Absorb/Clean the Spill: Add absorbent materials until all the liquid is absorbed[2]. For solid spills, carefully scoop the material into a container, avoiding dust generation[3].
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution (e.g., a solution of water and household bleach)[2]. Use a coarse broom or absorbent pads to apply the solution and then absorb the cleaning solution with fresh absorbent material[2][3].
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste[4]. Place all materials in a heavy-duty plastic bag, seal it, label it clearly, and arrange for disposal through your institution's hazardous waste management program[4][5].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
